Product packaging for sodium borohydride(Cat. No.:)

sodium borohydride

Cat. No.: B8817699
M. Wt: 33.80 g/mol
InChI Key: ODGROJYWQXFQOZ-UHFFFAOYSA-N
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Description

Sodium borohydride is a useful research compound. Its molecular formula is BNa and its molecular weight is 33.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BNa B8817699 sodium borohydride

Properties

Molecular Formula

BNa

Molecular Weight

33.80 g/mol

IUPAC Name

sodium;boron(1-)

InChI

InChI=1S/B.Na/q-1;+1

InChI Key

ODGROJYWQXFQOZ-UHFFFAOYSA-N

Canonical SMILES

[B-].[Na+]

Origin of Product

United States

Historical Trajectories and Seminal Discoveries of Sodium Borohydride Chemistry

Early Research Contexts and Initial Synthesis Endeavors

The challenge was to find a more accessible starting material than the limited supply of lithium hydride. wikipedia.org This led the research team to explore the use of sodium hydride. Their efforts culminated in the discovery that reacting sodium hydride with methyl borate (B1201080) at high temperatures produced a mixture of sodium borohydride (B1222165) and sodium methoxide (B1231860). nobelprize.org This breakthrough provided a viable method for producing sodium borohydride on a larger scale.

Declassification and Publication of Foundational Synthetic Methods

Due to its strategic importance, the discovery and synthesis of this compound were classified during the war. masterorganicchemistry.com It wasn't until 1953 that the results of this wartime research were declassified and made available to the broader scientific community through publication. wikipedia.orgborates.today A key paper from Schlesinger, H. C. Brown, and their collaborators detailed the new developments in the chemistry of diborane (B8814927) and the borohydrides, including the synthesis of this compound. wikipedia.org

Two primary methods for the commercial production of this compound emerged: the Brown-Schlesinger process and the Bayer process. wikipedia.orgborates.today

Interactive Data Table: Major Industrial Synthesis Processes for this compound

Process NameReactantsTemperatureKey Outcome
Brown-Schlesinger Process Sodium hydride and trimethyl borate250–270 °CIndustrial preparation of this compound. wikipedia.orgborates.today
Bayer Process Borax (B76245), metallic sodium, hydrogen, and silicon dioxide-Production from inorganic borates. wikipedia.org

The Brown-Schlesinger process, which involves the reaction of sodium hydride with trimethyl borate at elevated temperatures, is still a widely used industrial method today. masterorganicchemistry.comwikipedia.orgborates.today

Contributions of Pioneering Researchers

The development of this compound is inextricably linked to the work of two key figures: Hermann Irving Schlesinger and Herbert C. Brown. Schlesinger, an inorganic chemist, led the research group at the University of Chicago that discovered this compound in 1940. wikipedia.orgborates.todaywikipedia.org

Herbert C. Brown, who began as Schlesinger's research assistant, played a pivotal role in this discovery and the subsequent exploration of borohydride chemistry. wikipedia.orgchemistryviews.orgunacademy.com His fascination with boron-containing compounds, sparked by a graduation gift, led to a systematic study of their reactions. nobelprize.org Brown's work during World War II with Schlesinger was instrumental in developing the manufacturing process for this compound. unacademy.cominflibnet.ac.in For his extensive work on organoboranes, which grew out of this initial research, Brown was awarded the Nobel Prize in Chemistry in 1979. unacademy.comnobelprize.org

Evolution of this compound as a Multifaceted Chemical Reagent

Following its declassification, this compound quickly became an indispensable tool in organic synthesis. nobelprize.orgnumberanalytics.com Prior to its availability, the reduction of aldehydes and ketones relied on harsher methods like the use of sodium amalgam or the Meerwein-Pondorff-Verley reduction. masterorganicchemistry.com this compound offered a milder, more selective, and convenient alternative. masterorganicchemistry.comnumberanalytics.com

It is particularly effective for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. masterorganicchemistry.comicheme.org This reactivity has been harnessed in the industrial production of various pharmaceuticals, including the antibiotic chloramphenicol (B1208) and certain steroids. wikipedia.orgatamanchemicals.com

The versatility of this compound has been further expanded through the development of modified borohydride reagents. gangalib.org By replacing some of the hydrogen atoms with other groups, chemists have been able to create a range of reducing agents with fine-tuned reactivity for specific applications. borates.todaygangalib.org For example, sodium triacetoxyborohydride (B8407120) can selectively reduce an aldehyde in the presence of a ketone. gangalib.org The reactivity of this compound can also be enhanced by using it in combination with other compounds, such as iodine in tetrahydrofuran (B95107) to reduce carboxylic acids. atamanchemicals.com This evolution from a specialized wartime chemical to a versatile and widely used reagent underscores the profound impact of fundamental research on the advancement of chemical science. unacademy.comnobelprize.org

Mechanistic Elucidation of Sodium Borohydride Reactions

Fundamental Hydride Transfer Pathways

The reduction of aldehydes and ketones by sodium borohydride (B1222165) is a well-established process that proceeds through a two-step mechanism: nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.compressbooks.pub

Nucleophilic Addition Mechanisms

The core of the sodium borohydride reduction is the transfer of a hydride ion (H⁻) from the borohydride anion ([BH₄]⁻) to the electrophilic carbon atom of a carbonyl group. pressbooks.pubsavemyexams.com The polarization of the carbon-oxygen double bond in aldehydes and ketones results in a partial positive charge on the carbon, making it susceptible to attack by the nucleophilic hydride. pressbooks.pubyoutube.com This attack leads to the formation of a new carbon-hydrogen bond and the breaking of the pi bond of the carbonyl group, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. pressbooks.pubnumberanalytics.comnumberanalytics.com

Nucleophilic Attack: The hydride ion from NaBH₄ attacks the carbonyl carbon. savemyexams.comchemistrystudent.com

Intermediate Formation: A tetrahedral alkoxide intermediate is formed. numberanalytics.comnumberanalytics.com

Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent to yield the final alcohol product. numberanalytics.comchemistrystudent.com

The reduction of aldehydes yields primary alcohols, while ketones are reduced to secondary alcohols. masterorganicchemistry.comchemistrystudent.com

Protonation and Subsequent Steps

Following the nucleophilic addition of the hydride, the resulting negatively charged alkoxide intermediate requires protonation to form the final, neutral alcohol product. pressbooks.pubpressbooks.pub This protonation is typically accomplished by the solvent, which is often a protic solvent like methanol (B129727) or ethanol (B145695), or by the addition of a mild acid in a separate workup step. masterorganicchemistry.compressbooks.pub Each of the four hydride ions on the borohydride can theoretically reduce one molecule of the carbonyl compound. The reaction proceeds through a series of alkoxyborohydride intermediates (BH₃(OR)⁻, BH₂(OR)₂⁻, BH(OR)₃⁻) until all hydrides have been transferred, ultimately forming a borate (B1201080) ester. wikipedia.org The final step is the hydrolysis of this borate ester to release the alcohol product. wikipedia.org

Role of Solvents in Reaction Pathways (e.g., protic vs. aprotic media)

The choice of solvent plays a critical role in the reaction pathway of this compound reductions. numberanalytics.com

Protic Solvents: Protic solvents, such as water, methanol, and ethanol, are commonly used for NaBH₄ reductions. numberanalytics.combrainly.com These solvents serve multiple purposes. They can enhance the electrophilicity of the carbonyl carbon by hydrogen bonding to the carbonyl oxygen, making it more susceptible to nucleophilic attack. stackexchange.comresearchgate.net Furthermore, the protic solvent acts as the proton source for the final protonation of the alkoxide intermediate. numberanalytics.combrainly.com While NaBH₄ can react with protic solvents to generate hydrogen gas, this reaction is generally slow enough to allow for the efficient reduction of aldehydes and ketones. masterorganicchemistry.comresearchgate.net The rate of reduction is influenced by the solvent, with a rate order of 1.5 in alcohol, suggesting a complex mechanism involving more than a single alcohol molecule in the transition state. wikipedia.org

Aprotic Solvents: In aprotic solvents, such as diglyme, the reduction does not occur without the presence of a protic source, highlighting the necessity of hydrogen-bonding activation. wikipedia.org However, if the reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) with the rigorous exclusion of protic species, the product is a boronic ester. masterorganicchemistry.com The solubility of this compound is also a factor; it is generally insoluble in many aprotic solvents but can be dissolved in protic solvents or in the presence of certain salts like lithium or magnesium salts. stackexchange.com

Table 1: Solvent Effects on this compound Reductions
Solvent TypeRole in ReactionTypical Outcome
Protic (e.g., Methanol, Ethanol) Activates carbonyl group via H-bonding, protonates alkoxide intermediate. stackexchange.comresearchgate.netEfficient reduction of aldehydes and ketones to alcohols. masterorganicchemistry.comchemistrystudent.com
Aprotic (e.g., Diglyme) No reduction without a protic source. wikipedia.orgIn the absence of a proton source, the reaction is hindered. wikipedia.org
Polar Aprotic (e.g., DMF) Can facilitate the reaction, but the product is a boronic ester if protic sources are excluded. masterorganicchemistry.comFormation of boronic esters. masterorganicchemistry.com

Advanced Mechanistic Investigations

Modern computational and experimental techniques have provided deeper insights into the intricacies of this compound reactions, revealing details beyond the classical mechanistic understanding.

Density Functional Theory (DFT) and Computational Simulations of Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions, including those involving this compound. columbia.edu DFT calculations allow for the simulation of transition states and reaction pathways, providing valuable information about reaction energetics and the structures of key intermediates. nih.govresearchgate.net

For instance, DFT studies on the reductive amination of aldehydes and ketones using sodium triacetoxyborohydride (B8407120), a derivative of NaBH₄, have shown that the transition states for the formation and subsequent reduction of the imine intermediate are lower in energy than the direct reduction of the starting carbonyl compound. researchgate.netacs.org These studies also highlight the role of the sodium ion as a Lewis acid, organizing the reactants in the transition state for efficient hydride transfer. nih.govacs.org

DFT calculations have been used to model the transition states of hydride transfer from borohydride to carbonyl compounds. In a study involving the reduction of acetaldehyde (B116499), the transition state was characterized by the bond distances between the boron and the transferring hydrogen (B-H), and the hydrogen and the carbonyl carbon (H-C). nih.govresearchgate.net

Table 2: Calculated Transition State Geometries from DFT Studies
ReactionSolventB-H distance (Å)H-Ccarbonyl distance (Å)
Acetaldehyde ReductionDCE1.331.38
Acetaldehyde ReductionTHF1.331.37

Data sourced from a DFT study on acetaldehyde reduction. nih.govresearchgate.net

These computational findings provide a more nuanced view of the reaction mechanism, suggesting a concerted but asynchronous process where the hydride transfer is facilitated by the coordination of the reactants.

Experimental Verification of Elusive Intermediates (e.g., BH₃(H₂))

Recent research has challenged the long-held belief of a direct hydride transfer from the borohydride anion. Instead, it is proposed that this compound first reacts with protons from the solvent to form an elusive and highly reactive intermediate, BH₃(H₂). brandonu.ca This intermediate then loses a molecule of hydrogen gas (H₂) to generate borane (B79455) (BH₃), which is the actual reducing agent. brandonu.ca

This new mechanistic model helps to explain previously uncorroborated experimental observations, such as the requirement of an alcohol solvent and the evolution of hydrogen gas during the reaction. brandonu.ca The existence of this BH₃(H₂) intermediate has been supported by experimental evidence from isotope scrambling and nuclear magnetic resonance (NMR) spectroscopy. brandonu.ca

Furthermore, studies on the hydrolysis of this compound have utilized ¹¹B NMR to identify short-lived intermediates. In these studies, species such as BH₃OH⁻ have been detected, providing direct experimental evidence for the stepwise nature of the reaction. mdpi.comacademie-sciences.fr In non-aqueous solvents like DMF, other BH₃-based intermediates like DMF·BH₃ and B₂H₇⁻ have also been observed, highlighting the rich and complex chemistry of the borohydride anion. mdpi.com

Investigation of Borohydride Anion Reactivity with Protic Species

The interaction between the borohydride anion (BH₄⁻) and protic solvents like water and alcohols is a critical aspect of its chemistry, as these solvents are commonly employed in reduction reactions. wikipedia.orgicheme.org While it is known that this compound reacts with these solvents to produce hydrogen gas and the corresponding borate, the mechanistic details have been a subject of extensive study. wikipedia.org

Recent computational studies using density functional theory (DFT) have provided deeper insights into this process. It has been proposed that the BH₄⁻ anion does not directly transfer a hydride (H⁻) to a proton (H⁺) from the solvent. brandonu.ca Instead, the reaction proceeds through the formation of a transient intermediate, BH₃(H₂). brandonu.ca This intermediate subsequently loses a molecule of hydrogen gas (H₂), leading to the formation of borane (BH₃), which can then participate in the reduction of the organic substrate. brandonu.ca This model unifies the seemingly disparate observations of H₂ evolution and the necessity of a protic solvent for many reductions, suggesting that the hydrogen loss is an integral part of the activation of the reducing agent. brandonu.ca

The rate of this decomposition reaction is highly dependent on the pH of the solution, being much faster in acidic or neutral conditions and significantly slower at a high pH (e.g., pH 14). wikipedia.org The reaction with alcohols can also lead to the formation of unstable hydride esters, which are more potent reducing agents but also decompose more readily. wikipedia.org The formation of hydroxyborohydride (BH₃OH⁻) as a short-lived intermediate has also been detected, and it is found to be more reactive towards carbonyls than the borohydride anion itself. researchgate.net

Insights into Diastereoselectivity in Ketone Reductions

The reduction of chiral ketones or ketones with a nearby stereocenter by this compound often leads to the formation of diastereomeric alcohol products in unequal amounts. This phenomenon, known as diastereoselectivity, is a consequence of the different steric and electronic environments presented by the two faces of the carbonyl group to the incoming hydride. Several models have been developed to predict and explain this selectivity, with the Felkin-Anh and Cram models being the most prominent. wikipedia.orglibguides.comuwindsor.ca

Felkin-Anh Model: This widely accepted model predicts the major diastereomer by considering the steric interactions in the transition state. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°). wikipedia.orglibretexts.org

Cram's Rule: An earlier model that also predicts the stereochemical outcome of nucleophilic additions to carbonyls adjacent to a chiral center. libretexts.orgcdnsciencepub.com While often giving the same prediction as the Felkin-Anh model, its original formulation has been refined over the years. libguides.comuwindsor.ca

Computational studies, such as ab initio Car-Parrinello molecular dynamics simulations, have further elucidated the mechanism. acs.orgnih.gov These studies suggest that in methanol, this compound exists as a contact ion pair (Na⁺BH₄⁻). acs.orgnih.govresearchgate.net This has led to a new transition state model where the sodium cation complexes with the carbonyl oxygen, influencing the trajectory of the hydride attack and thus the diastereoselectivity. acs.orgnih.govresearchgate.net The agreement between the predicted diastereoselectivity using this model and experimental data for the reduction of substituted cyclohexanones validates its effectiveness. acs.orgresearchgate.net

The nature of the solvent also plays a role. For instance, in methanol, it is primarily the hydride that contributes to the steric hindrance, whereas in a bulkier solvent like isopropanol, the solvent molecule associated with the reducing agent also influences the steric environment. researchgate.net

ModelKey PrinciplePredicted Outcome
Felkin-Anh The largest group on the α-carbon is positioned anti to the incoming nucleophile.Favors the "anti-Cram" product. wikipedia.org
Cram's Rule The carbonyl oxygen is positioned between the small and medium substituents.Favors the "Cram" product. cdnsciencepub.com
Cram-Chelate In the presence of a chelating group on the α-carbon and a suitable metal ion, a cyclic transition state is formed.Leads to the "Cram-chelate" product. libretexts.org

Mechanisms in Specialized Reaction Systems

In Situ Generation of Catalytic Species or Bases

The reactivity of this compound can be significantly enhanced through the in situ generation of more active catalytic species. This is particularly relevant in the context of hydrogen generation from this compound hydrolysis for applications like portable fuel cells.

A common approach involves the addition of soluble transition metal salts, such as cobalt(II) chloride (CoCl₂), to the this compound solution. mdpi.com This leads to the formation of a black precipitate of amorphous cobalt-boron (Co-B) alloys, which are highly active catalysts for the hydrolysis reaction. mdpi.comacs.org The activity of various metal chlorides follows the trend: CoCl₂ > NiCl₂ > FeCl₂ > CuCl₂ > MnCl₂. mdpi.com The in situ synthesized catalysts often exhibit higher activity than those prepared ex situ. mdpi.com The presence of certain sulfur-containing salts, like sodium sulfate (B86663) or sodium sulfide, during the preparation of cobalt-based catalysts can also promote the in situ transformation of cobalt oxides into the more active Co-B alloys. acs.org

Similarly, in certain organic reductions, the addition of phosphorus compounds to a ruthenium-catalyzed hydrolysis of this compound can lead to the in situ formation of a more active ruthenium(II) species, significantly enhancing the rate of hydrogen generation. metu.edu.tr

Radical Cyclization Processes

While this compound is primarily known as a hydride donor, it can also participate in radical reactions. It can be used to generate carbon-centered radicals from organohalides or organomercury salts. uomustansiriyah.edu.iq For example, alkylmercury salts, when treated with this compound, can form radicals. uomustansiriyah.edu.iq

In the context of radical cyclization, this compound can act as a key reagent in tin-free methodologies. For instance, the radical cyclization of unsaturated aromatic halides can be initiated photochemically in the presence of this compound. researchgate.net These reactions are believed to proceed via an electron transfer mechanism. researchgate.net this compound or sodium cyanoborohydride can also mediate atom-transfer cyclizations, providing a synthetically useful method for forming cyclic structures. researchgate.net

Reaction Mechanisms with Iodine and Other Activating Agents

The combination of this compound with iodine (I₂) creates a powerful and versatile reducing system capable of reducing functional groups that are typically inert to this compound alone, such as carboxylic acids and esters. wikipedia.orgsvedbergopen.com The reaction between this compound and iodine in a solvent like tetrahydrofuran (B95107) (THF) generates diborane (B8814927) (B₂H₆) in situ, along with sodium iodide and hydrogen gas. wikipedia.orgdoubtnut.com

Diborane, or its complex with THF (borane-tetrahydrofuran), is a more powerful reducing agent than this compound and is responsible for the enhanced reactivity of the system. wikipedia.org A proposed mechanism for the reduction of compounds like gallic acid and vanillin (B372448) with the NaBH₄/I₂ system involves the formation of hydrogen radicals in the initiation step, followed by electron and bond distributions stabilized by resonance. svedbergopen.comedwiserinternational.com This system has been shown to reduce not only carbonyl groups but also aromatic endocyclic double bonds in certain substrates. svedbergopen.comedwiserinternational.com Partial oxidation of the borohydride anion with iodine can also lead to the formation of the octahydrotriborate anion ([B₃H₈]⁻). wikipedia.org

Synthetic Methodologies for Sodium Borohydride Production

Industrial-Scale Synthesis Protocols

The commercial production of sodium borohydride (B1222165) has historically relied on a select few high-temperature thermochemical methods. mdpi.commdpi.com

The most established and widely used method for the industrial synthesis of sodium borohydride is the Brown-Schlesinger process, developed in the mid-20th century. mdpi.comwikipedia.orgnih.gov This process involves the reaction of sodium hydride (NaH) with trimethyl borate (B1201080) [B(OCH₃)₃] at elevated temperatures, typically between 250–270 °C. wikipedia.orgaidic.it

The core reaction is as follows: 4NaH + B(OCH₃)₃ → NaBH₄ + 3NaOCH₃ wikipedia.orgbloomtechz.comresearchgate.net

The product mixture contains this compound and sodium methoxide (B1231860) (NaOCH₃). google.com Isopropylamine can be used as a solvent to extract the this compound, as it is a solvent for NaBH₄ but a non-solvent for sodium methoxide. researchgate.netgoogle.com

Hydrogen Production: Often sourced from the steam reforming of methane (B114726). energy.govnih.gov

Sodium Metal Production: Typically produced via the electrolysis of molten sodium chloride (NaCl). nih.gov This step is one of the most energy-intensive and costly parts of the entire process. nih.gov

Sodium Hydride Synthesis: Metallic sodium is reacted with hydrogen gas to form sodium hydride. nih.gov

Trimethyl Borate Synthesis: Boric acid, derived from borax (B76245), is esterified with methanol (B129727). nih.govresearchgate.net

Final Reaction: The prepared sodium hydride and trimethyl borate are reacted as described above. nih.govresearchgate.net

Separation and Recycling: The by-product, sodium methoxide, can be treated with water to regenerate methanol, which is then recycled back into the process. energy.govresearchgate.net

Despite its long history of use, the Brown-Schlesinger process is criticized for its high energy consumption, multiple complex steps, and the high cost of raw materials, particularly the metallic sodium. mdpi.comnih.gov

Table 1: Overview of the Brown-Schlesinger Process

StepReactantsProductTypical Conditions
Main Reaction Sodium Hydride (NaH), Trimethyl Borate (B(OCH₃)₃)This compound (NaBH₄), Sodium Methoxide (NaOCH₃)250-270 °C wikipedia.orgaidic.it
Separation Reaction Mixture, IsopropylaminePurified this compoundSolvent extraction researchgate.netgoogle.com

To optimize the established Brown-Schlesinger process, reaction engineering principles have been applied to better understand and model the synthesis. aidic.it The industrial process is a complex multiphase system, typically carried out in a dispersion of inert mineral oil. aidic.it

The synthesis of this compound involves the reaction of solid sodium hydride particles with liquid trimethyl borate dissolved in the oil phase. aidic.it This leads to the formation of solid this compound and sodium methoxide. aidic.it Researchers have developed mathematical models for these complex multiphase reactions to simulate and optimize the process. aidic.it

Kinetic studies performed in isothermal and isobaric slurry reactors have allowed for a detailed analysis of the reaction rates. researchgate.net These models, which account for the surface reaction mechanisms between the solid and liquid phases, are crucial for process design and optimization in the semibatch reactors used industrially. aidic.itresearchgate.net The goal of this approach is to improve yield and efficiency without fundamentally changing the core chemistry of the Brown-Schlesinger method. aidic.it

The Brown-Schlesinger Process and its Industrial Evolution

Emerging and Alternative Synthesis Routes

The high cost and energy intensity of traditional methods have driven research into alternative synthetic pathways. energy.gov These emerging routes often focus on using less expensive raw materials and operating under less demanding conditions.

A conceptually desirable alternative would be a single-step reaction using an inexpensive and abundant reducing agent like methane. energy.gov However, the direct reaction of a sodium borate with methane is not thermodynamically favorable. energy.gov Such reactions are often ruled out as viable synthesis options. energy.gov

Beyond the Brown-Schlesinger process, the Bayer process is another industrial-scale thermochemical method. mdpi.commdpi.com This "one-pot" synthesis reacts borax (Na₂B₄O₇), metallic sodium, hydrogen, and silicon dioxide (SiO₂) at high temperatures, around 400-700 °C. niir.orgenergy.govmdpi.com

While this method can directly produce this compound, it has significant drawbacks, including the need for expensive metallic sodium, the risk associated with high-temperature and high-pressure hydrogen, and the disposal of the sodium silicate (B1173343) (Na₂SiO₃) by-product. mdpi.com

Table 2: Comparison of Industrial Synthesis Processes

FeatureBrown-Schlesinger ProcessBayer Process
Primary Reactants Sodium hydride, Trimethyl borateBorax, Sodium, Hydrogen, Silica
Temperature 250–270 °C wikipedia.orgaidic.it400–700 °C niir.orgmdpi.com
Key By-product Sodium methoxide wikipedia.orgSodium silicate energy.gov
Complexity Multi-step nih.govOne-pot reaction mdpi.com

Mechanochemical synthesis, particularly using ball milling, represents a promising lower-temperature alternative. This technique involves the mechanical activation of reactants to induce chemical reactions. Research has demonstrated the feasibility of synthesizing this compound by ball-milling hydrated borates with a reducing agent at room temperature. mdpi.com

In one approach, hydrated sodium metaborate (B1245444) (NaBO₂·xH₂O) is milled with magnesium hydride (MgH₂). mdpi.com

When using NaBO₂·2H₂O with a 25% excess of MgH₂, a yield of 84.5% was achieved after 5 hours of milling, increasing to 90% after 15 hours. mdpi.com

Using NaBO₂·4H₂O with a 37.5% excess of MgH₂, a maximum yield of 88.3% was reported after 20 hours. mdpi.com

Another study explored ball milling Na₂B₄O₇ with sodium compounds like Na₂CO₃ and MgH₂ as the reducing agent to improve the yield. The addition of a sodium compound was found to be beneficial in compensating for the sodium insufficiency when using magnesium hydride instead of sodium hydride. researchgate.net

Exploration of Novel Reducing Agents (e.g., aluminum, magnesium, sodium hydride)

The conventional Brown-Schlesinger and Bayer processes for this compound (NaBH₄) synthesis are well-established; however, research into alternative, potentially more cost-effective and energy-efficient reducing agents is ongoing. wikipedia.orgenergy.gov Key among these are metals like magnesium and aluminum, and metal hydrides such as sodium hydride and magnesium hydride. wikipedia.orgenergy.gov

B(OCH₃)₃ + 4NaH → NaBH₄ + 3NaOCH₃ wikipedia.org

While central to the most common industrial method, the energy cost associated with producing sodium metal, a precursor to sodium hydride, is a significant drawback. energy.gov

Magnesium (Mg) and Magnesium Hydride (MgH₂): Magnesium, being less expensive than sodium, presents an attractive alternative. wikipedia.org Research has demonstrated the feasibility of using Mg or its hydride (MgH₂) to reduce borates. The reactions can be represented as:

Na₂B₄O₇ + 8MgH₂ + Na₂CO₃ → 4NaBH₄ + 8MgO + CO₂ wikipedia.org

2MgH₂ + NaBO₂ → NaBH₄ + 2MgO wikipedia.org

These reactions, particularly when conducted via mechanochemical methods like ball milling, can proceed at room temperature, offering a significant energy advantage over high-temperature thermochemical processes. researchgate.netresearchgate.net For instance, ball milling sodium metaborate (NaBO₂) with MgH₂ has been shown to produce NaBH₄ with yields influenced by parameters like milling time and reactant ratios. researchgate.net

Aluminum (Al): Aluminum is another metallic reducing agent that has been explored. Studies have shown that this compound can be synthesized by reacting sodium borates containing sodium oxide with aluminum and hydrogen. mdpi.com

Regeneration and Recycling of this compound from By-products

For this compound to be a viable, large-scale hydrogen carrier, efficient and economical regeneration from its hydrolysis by-product, primarily sodium metaborate (NaBO₂), is essential. dntb.gov.uaaip.org Research has focused on three primary regeneration pathways: thermochemical, mechanochemical, and electrochemical methods. aip.orgmdpi.commdpi.com

Thermochemical Regeneration Methods

Thermochemical methods involve the reduction of sodium metaborate at high temperatures and pressures. mdpi.com A common approach uses a reducing agent, such as magnesium, in the presence of hydrogen gas. mdpi.comresearchgate.net The general reaction is:

NaBO₂ + 2Mg + 2H₂ → NaBH₄ + 2MgO

These processes typically require temperatures in the range of 500–650°C and hydrogen pressures of 3–7 MPa. fenex.org.au While high yields of up to 98% have been reported, the significant energy input required for the high temperatures and pressures is a major drawback. mdpi.comfenex.org.au Research has also investigated reacting magnesium hydride (MgH₂) with NaBO₂ at elevated temperatures (e.g., 550°C) and hydrogen pressures (e.g., 7 MPa), achieving yields of around 97%. mdpi.com The primary challenge for thermochemical methods remains the high energy consumption. encyclopedia.pub

Mechanochemical Regeneration Approaches

Mechanochemical regeneration utilizes mechanical energy, typically through high-energy ball milling, to drive the chemical reduction of sodium metaborate at or near ambient temperature. mdpi.comtudelft.nl This method avoids the high temperatures of thermochemical routes, making it potentially more energy-efficient. researchgate.netresearchgate.net

Various reducing agents have been successfully used in mechanochemical processes. When using magnesium hydride (MgH₂) to reduce anhydrous NaBO₂, yields of 71% have been achieved after 2 hours of milling. researchgate.net An even more energy-efficient approach involves using the hydrated form of sodium metaborate (NaBO₂·xH₂O), which is the direct by-product of NaBH₄ hydrolysis, thus saving the energy required for dehydration. mdpi.commdpi.com

Studies have shown that ball milling hydrated sodium metaborate with magnesium or magnesium-based alloys can lead to high NaBH₄ yields. For example, a 90% yield was achieved by milling hydrated sodium metaborate (NaBO₂·4H₂O) with magnesium hydride (MgH₂), with a 20% reduction in rotational speed compared to previous studies. tudelft.nl Similarly, using a magnesium-aluminum waste alloy as the reducing agent with hydrated sodium metaborate (NaBO₂·4H₂O) under an argon atmosphere has produced NaBH₄ with a conversion ratio greater than 99.5% after 36 hours of milling. mdpi.com

The table below summarizes findings from various mechanochemical regeneration studies.

Electrochemical Regeneration Strategies

Electrochemical regeneration involves the direct reduction of the metaborate anion (BO₂⁻) to the borohydride anion (BH₄⁻) in an electrolytic cell. mdpi.commdpi.com This approach is attractive as it can potentially be powered by renewable electricity, and the electrodes can be reused. fenex.org.au The theoretical reaction at the cathode is:

BO₂⁻ + 6H₂O + 8e⁻ → BH₄⁻ + 8OH⁻

Despite its promise, electrochemical regeneration has faced significant challenges, and reported yields have been relatively low compared to other methods. mdpi.commdpi.com Research has explored various electrode materials and conditions. For example, electrolysis using a copper cathode in a sodium hydroxide (B78521) solution yielded a conversion efficiency of 15%. mdpi.comencyclopedia.pub In another study, using a silver gauze cathode, a conversion of 10% was observed after 24 hours, increasing to 17% after 48 hours. mdpi.comencyclopedia.pub Boron-doped diamond (BDD) electrodes have also been investigated. mdpi.com

The low conversion efficiencies are a major hurdle for the widespread adoption of this technology. mdpi.comencyclopedia.pub As of 2021, research in electrochemical regeneration constituted only about 18% of the total papers on NaBH₄ regeneration, compared to 50% for mechanochemical and 32% for thermochemical methods. mdpi.com

Addressing Economic Viability and Efficiency in Recycling Processes

The economic viability of using this compound as a hydrogen carrier is intrinsically linked to the cost and efficiency of its regeneration process. energy.govnrel.gov The current high price of NaBH₄ (around $50/kg) is a major barrier to its large-scale application. fenex.org.au An effective recycling process has the potential to reduce this cost by more than an order of magnitude. nrel.gov

Each regeneration method presents a different economic and efficiency profile:

Thermochemical methods , despite achieving high yields, are energy-intensive due to the requisite high temperatures and pressures, which negatively impacts their economic feasibility. mdpi.comfenex.org.au

Mechanochemical methods are promising due to their operation at ambient temperatures and the possibility of using hydrated by-products directly, which saves the significant energy cost of dehydration. mdpi.comtudelft.nl Achieving high yields (over 90%) with reduced energy input, as demonstrated in recent studies, improves its economic outlook. tudelft.nl

Electrochemical methods offer a pathway to a "clean" regeneration cycle if powered by renewable energy. mdpi.com However, the current low conversion efficiencies and yields (often below 20%) make them economically uncompetitive. mdpi.comfenex.org.au Overcoming the low efficiency is the primary challenge for this technology. mdpi.comencyclopedia.pub

Ultimately, the development of a practical and cost-effective regeneration system remains a critical issue for closing the NaBH₄-H₂ cycle. mdpi.com The choice between these methods involves a trade-off between yield, energy consumption, and capital cost. aip.org

Chemoselective and Stereoselective Reductions Mediated by Sodium Borohydride

Differential Reactivity Profiles of Carbonyl Functional Groups

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones. ecochem.com.co Its reactivity profile allows for the preferential reduction of certain carbonyl groups over others, a property known as chemoselectivity.

Reduction of Aldehydes vs. Ketones

A fundamental aspect of sodium borohydride's chemoselectivity is its differential reactivity towards aldehydes and ketones. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack by the borohydride ion. tandfonline.com The rate of reduction can differ by more than three orders of magnitude between the two functional groups. cdnsciencepub.com This intrinsic reactivity difference allows for the selective reduction of aldehydes in the presence of ketones. tandfonline.comtandfonline.com

By carefully controlling reaction conditions, this selectivity can be maximized. For instance, using a mixed solvent system of 30% ethanol (B145695) in dichloromethane (B109758) at a low temperature of -78°C, aldehydes can be reduced with greater than 95% selectivity over ketones. tandfonline.com Under these attenuated conditions, the more reactive aldehyde is converted to its corresponding primary alcohol, while the less reactive ketone remains largely untouched. tandfonline.comcdnsciencepub.com

Table 1: Selective Reduction of Hexanal in the Presence of 4-Methylcyclohexanone
SubstratesConditionsAldehyde Reduction (%)Ketone Reduction (%)SelectivitySource
Hexanal & 4-MethylcyclohexanoneNaBH₄, 30% EtOH in CH₂Cl₂, -78°C>95%<5%High tandfonline.comtandfonline.com

Selective Reduction in the Presence of Esters and Amides

The mild nature of this compound is further demonstrated by its general lack of reactivity towards less electrophilic carbonyl derivatives such as esters and amides under standard conditions. masterorganicchemistry.comwikipedia.org This difference in reactivity allows for the highly chemoselective reduction of aldehydes and ketones while leaving ester and amide functionalities intact within the same molecule. commonorganicchemistry.comacs.org

While ester reduction with NaBH₄ is possible, it is typically very slow and requires forcing conditions like excess reagent, elevated temperatures, or co-solvents like methanol (B129727) to form more reactive alkoxyborohydrides. wikipedia.orgcommonorganicchemistry.com This low reactivity under normal conditions provides a reliable method for differentiating between carbonyl groups in complex molecules. acs.org For example, in the reduction of methyl 4-formylbenzoate, the aldehyde group is readily reduced to a hydroxymethyl group, whereas the methyl ester group is unaffected. acs.org

Table 2: Chemoselectivity of NaBH₄ Towards Aldehydes vs. Esters
SubstrateConditionsProductSelectivity NotesSource
Methyl 4-formylbenzoateNaBH₄, SolventMethyl 4-(hydroxymethyl)benzoateAldehyde is reduced; ester group is preserved. acs.org
Vanillin (B372448) acetate (B1210297)NaBH₄, Solvent4-(Hydroxymethyl)-2-methoxyphenyl acetateAldehyde is reduced; acetate ester is preserved. acs.org

Stereochemical Outcomes and Diastereomeric Control (e.g., cyclic ketones)

When this compound reduces prochiral ketones, such as substituted cyclic ketones, it can lead to the formation of diastereomeric alcohol products. The stereochemical outcome of these reactions, known as diastereoselectivity, is a critical aspect of synthetic chemistry. acs.org In the reduction of substituted cyclohexanones, the hydride can attack the carbonyl carbon from either the axial or equatorial face, leading to the formation of equatorial and axial alcohols, respectively.

The ratio of these diastereomers is governed by a combination of steric and electronic factors. For conformationally rigid systems like 4-tert-butylcyclohexanone, the bulky tert-butyl group locks the ring in a chair conformation with the substituent in the equatorial position. scribd.com The reduction of this ketone predominantly yields the trans alcohol, resulting from the hydride attacking from the less sterically hindered axial face. scribd.com Theoretical models and experimental data show that the transition state involves complexation of the carbonyl oxygen with the sodium cation, influencing the trajectory of the hydride attack. acs.orgresearchgate.netnih.gov

Table 3: Diastereoselectivity in the Reduction of Substituted Cyclohexanones with NaBH₄
SubstrateMajor Product (Diastereomer)% Equatorial Alcohol (trans)% Axial Alcohol (cis)Source
4-tert-Butylcyclohexanonetrans-4-tert-Butylcyclohexanol~90%~10% scribd.com
2-Methylcyclohexanonecis-2-Methylcyclohexanol~24%~76% scribd.com
3-Methylcyclohexanonetrans-3-Methylcyclohexanol~80%~20% cdnsciencepub.com

Modulated Reductive Potency and Selectivity

The reducing power and selectivity of this compound are not fixed properties but can be finely tuned by altering the reaction parameters or by using additives and catalysts.

Influence of Reaction Conditions (e.g., temperature, solvent mixtures)

Reaction conditions, particularly solvent and temperature, play a crucial role in modulating the reactivity of NaBH₄. cdnsciencepub.com The stability and reactivity of the borohydride reagent are significantly affected by the solvent system. ecochem.com.co In protic solvents like methanol or ethanol, NaBH₄'s reactivity is attenuated compared to more reactive hydride sources. chemguide.co.uk

Lowering the reaction temperature dramatically enhances chemoselectivity. cdnsciencepub.com As shown in studies by Ward and Rhee, maximum differentiation between the reactivity of aldehydes and ketones is achieved at low temperatures, such as -78°C. cdnsciencepub.com Mixed solvent systems, like methanol or ethanol in dichloromethane, are employed to control the reaction rate, allowing for the complete reduction of a more reactive carbonyl group over several hours while leaving a less reactive one untouched. tandfonline.comcdnsciencepub.com The composition of mixed solvents can also be optimized to improve stereoselectivity; for example, the highest stereoselectivities in the reduction of certain cyclic ketones were observed in tetrahydrofuran-methanol (THF-MeOH) mixtures rather than in either pure solvent. oup.comoup.com

Table 4: Effect of Temperature on Relative Reactivity in Competitive Reductions
Competing SubstratesSolventRelative Reactivity at 0°CRelative Reactivity at -78°CSource
Hexanal vs. Cyclohexanone50% EtOH in CH₂Cl₂2501400 cdnsciencepub.com
Benzaldehyde vs. Acetophenone50% EtOH in CH₂Cl₂1987 cdnsciencepub.com

Additive and Catalyst-Modified Reductions (e.g., NaBH₄-I₂, NaBH₄-PdCl₂, CeCl₃)

The scope of this compound reductions can be significantly expanded and refined through the use of additives and catalysts.

This compound and Iodine (NaBH₄-I₂): The combination of NaBH₄ with iodine generates diborane (B8814927) (B₂H₆) or borane-THF complex in situ, creating a more powerful reducing system capable of reducing functional groups that are typically inert to NaBH₄ alone, such as carboxylic acids, amides, and nitriles. wikipedia.org This system can also effect the reduction of aromatic endocyclic double bonds in certain substrates, a notable variant on standard borohydride reductions. edwiserinternational.comsvedbergopen.comedwiserinternational.com

This compound and Palladium Chloride (NaBH₄-PdCl₂): While less common for carbonyl reductions, palladium catalysts are often used with NaBH₄ for other transformations, such as the reduction of nitro groups and dehalogenations. The combination can also be used for the reduction of carbon-carbon double and triple bonds.

This compound and Cerium(III) Chloride (NaBH₄-CeCl₃): The addition of cerium(III) chloride (CeCl₃·7H₂O) to NaBH₄ in methanol, known as the Luche reduction, is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones (enones) to allylic alcohols. rsc.orgthermofisher.comwikipedia.org Standard NaBH₄ reduction of enones often yields a mixture of 1,2- and 1,4-reduction (conjugate addition) products. chem-station.com The cerium salt acts as a Lewis acid, activating the carbonyl oxygen towards attack. organic-chemistry.org It also promotes the formation of sodium methoxyborohydrides, which are "harder" nucleophiles according to Hard-Soft Acid-Base (HSAB) theory, favoring direct attack at the hard carbonyl carbon (1,2-addition) over the soft β-carbon (1,4-addition). wikipedia.orgorganic-chemistry.org This method provides excellent yields of allylic alcohols with high selectivity. rsc.orgscribd.com

Table 5: Comparison of Enone Reduction With and Without Cerium(III) Chloride
SubstrateReducing SystemMajor ProductProduct Ratio (1,2- vs 1,4-addition)Source
2-CyclohexenoneNaBH₄, EtOHCyclohexanol (1,4-addition product)Substantial 1,4-reduction occurs sci-hub.se
NaBH₄, CeCl₃, MeOH (Luche Reduction)2-Cyclohexen-1-ol (1,2-addition product)Almost exclusively 1,2-reduction rsc.orgwikipedia.org

Specific Organic Transformations

This compound is a key reagent in the demercuration step of oxymercuration-demercuration reactions, a widely used method for the Markovnikov hydration of alkenes. masterorganicchemistry.comedurev.in After the initial oxymercuration step, where an alkene reacts with a mercury(II) salt (like mercuric acetate, Hg(OAc)₂) in a nucleophilic solvent (e.g., water, alcohol), an organomercury intermediate is formed. masterorganicchemistry.comtestbook.com This intermediate is rarely isolated due to its toxicity and is treated in situ with NaBH₄. masterorganicchemistry.com

The reduction with NaBH₄ cleaves the carbon-mercury (C-Hg) bond and replaces it with a carbon-hydrogen (C-H) bond, yielding the final alcohol product and elemental mercury. masterorganicchemistry.comedurev.in The mechanism of this demercuration step is not a simple displacement. Studies involving stereochemistry and the use of sodium borodeuteride (NaBD₄) have shown that the reaction proceeds through a free-radical pathway. masterorganicchemistry.comstackexchange.comacs.org The proposed mechanism involves the initial formation of an organomercury hydride (RHgH) from the reaction of the organomercurial with NaBH₄. acs.orgrushim.ru This hydride then undergoes homolytic cleavage to generate an alkyl radical (R•) and a mercury hydride radical (•HgH). stackexchange.comacs.org The alkyl radical subsequently abstracts a hydrogen atom to form the final product. stackexchange.com This radical mechanism explains the observed lack of stereospecificity in some systems and the occurrence of rearrangements in others. stackexchange.comacs.org The reaction of alkylmercuric halides with NaBH₄ in the presence of molecular oxygen has also been studied, leading to the formation of alcohols via intermediate alkyl radicals. harvard.edu

Table 2: Oxymercuration-Demercuration of Alkenes

Alkene Substrate1. Reagent2. ReagentProductKey FeatureReference
General AlkeneHg(OAc)₂, H₂ONaBH₄Markovnikov AlcoholC-Hg bond replaced with C-H masterorganicchemistry.comedurev.in
CyclopenteneHg(OAc)₂, H₂ONaBD₄trans-2-DeuteriocyclopentanolRetention of configuration stackexchange.com
cis/trans-2-ButeneHg(OAc)₂, H₂ONaBD₄erythro & threo-3-Deuterio-2-butanol (50:50 mix)Racemization via radical intermediate acs.org

This compound serves as a convenient precursor for the generation of borane (B79455) (BH₃) or its dimer, diborane (B₂H₆), which are essential reagents for the hydroboration of alkenes and alkynes. moriroku.co.jplibretexts.org Borane itself is a gas, but it is often generated in situ from NaBH₄ by reacting it with a Lewis acid such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), or iodine (I₂), or with an acid like sulfuric acid. moriroku.co.jplibretexts.orgecochem.com.co This in situ generation avoids the need to handle the toxic and flammable diborane gas directly. libretexts.orgecochem.com.co

The generated borane readily adds across carbon-carbon double or triple bonds in a process called hydroboration. libretexts.orgdergipark.org.tr This reaction leads to the formation of organoboranes (R₃B), which are highly versatile intermediates in organic synthesis. moriroku.co.jpecochem.com.cowikipedia.org The pioneering work on hydroboration and the synthetic utility of organoboranes was conducted by H.C. Brown. libretexts.orgnobelprize.org

The synthetic utility of organoboranes is vast. A cornerstone reaction is their oxidation with alkaline hydrogen peroxide (H₂O₂/NaOH) to produce alcohols. nobelprize.org This hydroboration-oxidation sequence provides a route to anti-Markovnikov alcohols from alkenes, complementing the oxymercuration-demercuration reaction. masterorganicchemistry.com Organoboranes can also be converted into a wide array of other functional groups. For example, they can be transformed into amines, haloalkanes, and ketones. wikipedia.orgnobelprize.org Furthermore, they are crucial partners in carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling, where organoboron compounds (like boronic acids derived from organoboranes) are coupled with organic halides. dergipark.org.trwikipedia.org

Table 3: Generation of Borane from this compound

Lewis Acid/AcidSolventBorane Species GeneratedReference
BF₃-B₂H₆ libretexts.org
I₂DiglymeB₂H₆ ecochem.com.co
AlCl₃-B₂H₆ ecochem.com.co

This compound can facilitate a one-pot sequential retro-Henry (or retro-nitroaldol) reaction followed by the reduction of the resulting aldehyde. tandfonline.comtandfonline.com The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to form a β-nitro alcohol (also known as a Henry adduct). The reverse reaction, a C-C bond cleavage, is the retro-Henry reaction.

In an aqueous medium, NaBH₄ can induce the retro-Henry reaction of β-nitro alcohols to yield an aldehyde and a nitroalkane. tandfonline.comtandfonline.comfigshare.com The mechanism proposed suggests that NaBH₄ first reacts with water to generate borane and sodium hydroxide (B78521) in situ. tandfonline.comtandfonline.com The Lewis acidic borane coordinates to the oxygen atoms of the nitro group in the Henry adduct, which weakens the adjacent C-C bond. tandfonline.comtandfonline.com The in situ-generated base (sodium hydroxide) then catalyzes the C-C bond cleavage. tandfonline.comtandfonline.com

Simultaneously, the excess this compound present in the reaction mixture reduces the aldehyde formed from the retro-Henry reaction to its corresponding primary alcohol. tandfonline.comresearchgate.net This one-pot process provides a mild and efficient method for the cleavage of β-nitro alcohols directly to primary alcohols, with reported yields ranging from 76-99% in short reaction times at room temperature. tandfonline.comresearchgate.net The reaction has been demonstrated on a variety of substrates, including cyclic β-nitro alcohols, which undergo ring-opening. tandfonline.comresearchgate.net

Table 4: Retro-Henry Cum Reduction of 2-Nitro-1-phenylethanol

SubstrateReagentSolventReaction TimeProductYield (%)Reference
2-Nitro-1-phenylethanolNaBH₄ (3 equiv)Water10 minBenzyl alcohol>99 tandfonline.com

While this compound is generally known for its inability to reduce esters under standard, mild conditions, it can effect a one-pot reduction and transesterification of β-keto esters in an alcohol solvent. thieme-connect.comthieme-connect.combeilstein-journals.org This transformation is unique to β-keto esters; α- and γ-keto esters typically only undergo reduction of the keto group to the corresponding hydroxy ester without subsequent transesterification. thieme-connect.comthieme-connect.com

The reaction sequence begins with the reduction of the ketone functionality. When NaBH₄ is dissolved in an alcohol (ROH), it forms alkoxyborohydride complexes, such as [BH₃(OR)]⁻. thieme-connect.comrsc.org The hydride from this complex reduces the carbonyl group of the β-keto ester to a β-hydroxy ester. thieme-connect.comrsc.org

Kinetic studies have confirmed that this reduction step precedes the transesterification. thieme-connect.comthieme-connect.com The subsequent transesterification of the ester group is facilitated by the newly formed hydroxyl group. It is proposed that the β-hydroxy ester forms a six-membered cyclic intermediate through hydrogen bonding between its hydroxyl group and the ester's carbonyl oxygen. thieme-connect.comthieme-connect.com This intramolecular activation facilitates the nucleophilic attack by the alcohol solvent, leading to the exchange of the ester's alkoxy group. tandfonline.com The process allows for the synthesis of a variety of β-hydroxy esters from a single β-keto ester starting material by simply changing the alcohol solvent. thieme-connect.comresearchgate.net Moderate to good yields have been reported for this one-pot reaction at room temperature. thieme-connect.comthieme-connect.com

Table 5: One-Pot Reduction and Transesterification of Ethyl Acetoacetate

SubstrateReagentAlcohol SolventProductReference
Ethyl AcetoacetateNaBH₄MethanolMethyl 3-hydroxybutyrate thieme-connect.com
Ethyl BenzoylacetateNaBH₄MethanolMethyl 3-hydroxy-3-phenylpropanoate thieme-connect.com
Methyl AcetoacetateNaBH₄EthanolEthyl 3-hydroxybutyrate thieme-connect.com

Catalytic Applications and Advanced Material Synthesis Utilizing Sodium Borohydride

Hydrogen Generation via Hydrolysis and Alcoholysis

Sodium borohydride (B1222165) (NaBH₄) is a significant material for chemical hydrogen storage due to its high hydrogen content (10.8 wt%), stability, and the controllable nature of its hydrogen-releasing reactions. polyu.edu.hk Hydrogen is produced from sodium borohydride primarily through hydrolysis and alcoholysis, processes that can be significantly accelerated with catalysts. polyu.edu.hkdergipark.org.tr The hydrolysis reaction is exothermic and, with an appropriate catalyst, can generate pure hydrogen at ambient temperatures. mdpi.com

The general equation for this compound hydrolysis is: NaBH₄ + 2H₂O → NaBO₂ + 4H₂ (ΔH = -217 kJ/mol) aip.org

This reaction is thermodynamically favorable, but its kinetics are slow without a catalyst. aip.org Alcoholysis, particularly methanolysis, presents an alternative, offering faster kinetics and functionality at sub-zero temperatures, which is a limitation for water-based hydrolysis. mdpi.commdpi.com The kinetic constant for the spontaneous alcoholysis of this compound is noted to be higher than for its spontaneous hydrolysis. mdpi.commdpi.com

The kinetics of hydrogen generation from this compound are complex and influenced by several factors, including temperature, NaBH₄ concentration, catalyst performance, and the pH of the solution. mdpi.com The hydrolysis reaction is an exothermic process, releasing approximately 217 kJ/mol of energy. aip.org The by-product, sodium metaborate (B1245444) (NaBO₂), can increase the solution's viscosity and potentially block the catalyst's active sites, thereby affecting the hydrogen generation rate. mdpi.com

The activation energy (Ea) is a critical parameter for evaluating the efficiency of a catalyst, with lower values indicating a more efficient catalytic process. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of the reaction provide further insight into the process. For the thermal decomposition of NaBH₄, the enthalpy of reaction has been determined to be -108 ± 3 kJ mol⁻¹ of H₂, with an entropy of 133 ± 3 J K⁻¹ mol⁻¹ of H₂. acs.org For the hydrolysis reaction, the standard enthalpy of formation (ΔH) for NaBH₄ is -188.6 kJ/mol, for water (H₂O) is -285.8 kJ/mol, and for sodium metaborate (NaBO₂) is -977 kJ/mol, resulting in a reaction enthalpy of -216.8 kJ/mol. mdpi.com

Activation Energies (Ea) for NaBH₄ Hydrolysis and Alcoholysis with Various Catalysts
Catalyst SystemReaction TypeActivation Energy (Ea) (kJ/mol)Reference
Co-Cu-BHydrolysis46.34 researchgate.net
Co-Mn-B/Ni foamHydrolysis34.6 mdpi.com
Ru/TiO₂ (aqueous)Hydrolysis62.00 dergipark.org.tr
Ru/TiO₂ (alkaline)Hydrolysis64.65 dergipark.org.tr
Pt/TiO₂ (aqueous)Hydrolysis60.5 dergipark.org.tr
Pt/TiO₂ (alkaline)Hydrolysis53.2 dergipark.org.tr
PtRuCo/GR (1:2:2)Hydrolysis45.6 researchgate.net
2D Co-B NS@1D TiO₂ NFsHydrolysis30.87 mdpi.com
Co-P/Cu sheetHydrolysis48.1 nih.gov
Ni-P/Pd-Al₂O₃Hydrolysis104.6 rsc.org
Boric AcidMethanolysis33.25 researchgate.net
Sebacic AcidMethanolysis7.17 mdpi.com
Sebacic AcidEthanolysis52.3 mdpi.com

The development of efficient, cost-effective, and durable catalysts is crucial for the practical application of this compound as a hydrogen source. polyu.edu.hk Catalysts work by providing an alternative reaction pathway with a lower activation energy, thereby increasing the rate of hydrogen production. aip.org A wide array of catalysts has been investigated, broadly categorized into noble metal-based, transition metal-based, and metal-free systems. polyu.edu.hkaip.org

Noble metals such as ruthenium (Ru), platinum (Pt), and rhodium (Rh) are highly effective catalysts for the hydrolysis of this compound, demonstrating high hydrogen generation rates. polyu.edu.hkdergipark.org.tr However, their high cost and scarcity are significant drawbacks for widespread application. polyu.edu.hk

Ruthenium (Ru): Ruthenium-based catalysts, often supported on materials like titanium dioxide (TiO₂) or graphite, show excellent catalytic activity. dergipark.org.trmdpi.com For instance, Ru/TiO₂ catalysts have been studied in both aqueous and alkaline solutions, with activation energies of 62.00 and 64.65 kJ/mol, respectively. dergipark.org.tr Interestingly, the hydrogen generation rate for Ru/TiO₂ catalysts tends to decrease as the concentration of sodium hydroxide (B78521) (NaOH) increases. dergipark.org.tr Homogeneous ruthenium catalysts, such as those formed in-situ from ruthenium(III) acetylacetonate, have also demonstrated high activity. metu.edu.trmdpi.com

Platinum (Pt): Platinum is another highly efficient catalyst. dergipark.org.tr Pt supported on TiO₂ (Pt/TiO₂) exhibits a decrease in activation energy from 60.5 kJ/mol in an aqueous solution to 53.2 kJ/mol in an alkaline medium, indicating enhanced performance in the presence of NaOH. dergipark.org.tr After six cycles of use, Pt/TiO₂ catalysts can retain about 80% of their initial efficiency. dergipark.org.tr

Rhodium (Rh): Rhodium catalysts also exhibit superior catalytic activity for NaBH₄ hydrolysis. researchgate.net Supported rhodium catalysts, such as 1% Rh on a "Sibunit" carbon support, have shown high stability in hydrogen generation. researchgate.net

Performance of Selected Noble Metal-Based Catalysts for NaBH₄ Hydrolysis
Catalyst SystemKey Performance MetricActivation Energy (Ea) (kJ/mol)Reference
Ru/TiO₂HGR decreases with increasing NaOH concentration62.00 (aqueous), 64.65 (alkaline) dergipark.org.tr
Pt/TiO₂HGR increases with increasing NaOH concentration; retains 80% activity after 6 cycles60.5 (aqueous), 53.2 (alkaline) dergipark.org.tr
PtRuCo/GR (1:1.7:5.6)HGR of 82.8 L min⁻¹ g⁻¹ metal at 60 °C55.9 researchgate.net
1% Rh/SibunitHigh stability in hydrogen generationN/A researchgate.net

Due to the high cost of noble metals, significant research has focused on developing catalysts from more abundant and less expensive transition metals like cobalt (Co), nickel (Ni), manganese (Mn), and iron (Fe). dergipark.org.tr

Cobalt (Co): Among non-noble metals, cobalt-based catalysts are particularly noteworthy for their superior catalytic efficiency in NaBH₄ hydrolysis, often surpassing nickel- and iron-based systems. researchgate.netacs.org They can be prepared as alloys, such as cobalt-boron (Co-B), cobalt-phosphorus (Co-P), or combined with other metals like copper (Co-Cu-B) and manganese (Co-Mn-B). aip.orgmdpi.comresearchgate.net A Co-Cu-B monolithic catalyst demonstrated a high hydrogen generation rate of 3.92 L min⁻¹ g⁻¹ and an activation energy of 46.34 kJ mol⁻¹. researchgate.net The presence of sulfur-containing salts during the preparation of cobalt catalysts can also significantly accelerate hydrogen production by facilitating the in-situ transformation of Co₃O₄ into catalytically active Co-B alloys. researchgate.net

Nickel (Ni): Nickel-based catalysts are also effective and have been widely studied. aip.org They can be prepared as nickel boride (Ni₂B) or as alloys like Co-Ni-Mo-P. researchgate.netnih.gov A Co-Mn-B catalyst supported on nickel foam achieved a very high hydrogen generation rate of 8710 mL min⁻¹ g⁻¹ with a low activation energy of 34.6 kJ mol⁻¹. mdpi.com

Manganese (Mn) and Iron (Fe): While generally less active than cobalt and nickel, manganese and iron are also used as catalytic components. acs.org Soluble chlorides of these metals can act as catalyst precursors, with their activity for hydrolysis decreasing in the order of CoCl₂ > NiCl₂ > FeCl₂ > MnCl₂. acs.org

Performance of Selected Transition Metal-Based Catalysts for NaBH₄ Hydrolysis
Catalyst SystemHydrogen Generation Rate (HGR)Activation Energy (Ea) (kJ/mol)Reference
Co-Cu-B monolithic3.92 L min⁻¹ g⁻¹46.34 researchgate.net
Co-Mn-B/Ni foam8710 mL min⁻¹ g⁻¹34.6 mdpi.com
Co-P/Cu sheet1846 mL min⁻¹ g⁻¹48.1 nih.gov
Co-B-P3976 mL min⁻¹ g⁻¹49.11 rsc.org
Ni/Ag/silica nanocomposite2600 ml min⁻¹ g⁻¹ NiN/A aip.org

To further reduce costs and potential metal leaching, research has explored metal-free catalysts. aip.org These alternatives often utilize acidic conditions or carbon-based materials.

Acid Catalysis: The hydrolysis of NaBH₄ can be achieved without a metal catalyst by adding acids. mdpi.com The increased proton concentration accelerates the reaction. mdpi.com Organic acids like adipic acid and sebacic acid have been shown to be effective. mdpi.commdpi.com For example, using sebacic acid as a catalyst for NaBH₄ methanolysis resulted in a very low activation energy of 7.17 kJ/mol. mdpi.com Boric acid has also been used as a catalyst for methanolysis, yielding an activation energy of 33.25 kJ/mol. researchgate.net

Carbon-Based Catalysts: Porous carbon materials derived from various sources have been employed as metal-free catalysts. metu.edu.tr Materials derived from apricot kernel shells and microalgae have shown promise. metu.edu.tr For instance, a catalyst derived from apricot shells achieved a hydrogen generation rate of 14,444 ml·min⁻¹·g⁻¹ with an activation energy of 7.86 kJ·mol⁻¹. metu.edu.tr A sulfur and phosphorus-doped carbon catalyst derived from microalgae achieved a maximum hydrogen generation rate of 18,571 ml·min⁻¹·g⁻¹ in the methanolysis of NaBH₄, with an activation energy of 12.54 kJ·mol⁻¹. metu.edu.tr

The method of catalyst preparation significantly influences its morphology, activity, and stability.

Electroless Plating: This technique involves the deposition of a metal or alloy coating on a substrate without the use of external electrical power. It has been used to prepare Co-P and Co-B catalysts on various supports. nih.govresearchgate.net A novel low-temperature electroless plating method for preparing Co-B catalysts resulted in higher boron content and a nanosheet-like morphology, leading to significantly improved catalytic activity. researchgate.net

Chemical Reduction: This is a common method where a metal salt precursor is reduced to form metal nanoparticles. This compound itself is often used as the reducing agent in this process. mdpi.com This method has been used to synthesize a variety of catalysts, including Co-P, Co-B, and Co-P-B amorphous alloy powders. aip.org

In Situ Formation: A key feature of catalysts for NaBH₄ hydrolysis is the ability to form the active component directly within the reaction medium. acs.org This occurs when soluble transition metal salts, such as cobalt chloride (CoCl₂), are added to the this compound solution, leading to the formation of a catalytically active black precipitate. acs.org The active phase formed from cobalt compounds is typically X-ray amorphous and contains cobalt, boron, and oxygen. acs.org The presence of sulfur-containing salts during this in-situ preparation can enhance the transformation into highly active Co-B alloys. researchgate.net

Development and Performance of Catalytic Systems

Catalyst Deactivation Mechanisms and Regeneration Studies

The long-term stability and efficiency of catalysts in the hydrolysis of this compound are critical for practical applications. However, catalyst deactivation is a significant challenge. Research has identified several primary mechanisms responsible for the loss of catalytic activity.

Three main deactivation mechanisms have been reported for cobalt-based catalysts. csic.es The first is the oxidation of the active catalyst, such as the conversion of cobalt boride (Co₂B) into cobalt hydroxides. csic.es The second, and a frequently cited issue, is the accumulation and adsorption of byproducts on the catalyst's active sites. csic.esacademie-sciences.fracademie-sciences.fruq.edu.au During hydrolysis, the catalyst surface can become covered with a film of strongly-adsorbed (poly)borates, physically blocking the reactants from reaching the active centers. academie-sciences.fracademie-sciences.fr Specifically, a layer of the byproduct sodium metaborate (NaBO₂) can form on the surface, hindering the catalytic process. uq.edu.au A third mechanism is the physical agglomeration of catalyst particles, which reduces the effective surface area available for the reaction. csic.es The highly alkaline medium required for stabilizing the this compound solution can also contribute to catalyst deactivation. csic.es

To address this loss of activity, various regeneration techniques have been investigated. These methods aim to remove the passivating layers and restore the catalyst's active surface. An in situ reactivation can be performed by treating the catalyst with the this compound fuel solution itself, using its reducing properties to counter oxidation. csic.es A more effective ex situ method involves washing the deactivated catalyst, for instance with an acid, which can reverse the deactivation caused by the adsorption of B-O based compounds. csic.es Studies have shown that for Co-B catalysts, this reactivation procedure is quite effective. csic.es Furthermore, operating the reactor at higher temperatures (e.g., 40°C or above) can improve cyclic stability by promoting the dissolution of the deposited sodium metaborate layer from the catalyst surface. uq.edu.au Characterization of deactivated catalysts often reveals a significant presence of sodium and an oxide layer, confirming the deposition of byproducts from the alkaline solution. uq.edu.au

Deactivation MechanismDescriptionReported Regeneration Method
OxidationThe active metal catalyst (e.g., Co₂B) is oxidized to a less active state (e.g., Co(OH)₂). csic.esTreatment with a reducing agent, such as the NaBH₄ solution itself. csic.es
Byproduct AccumulationDeposition of borate (B1201080) byproducts (e.g., NaBO₂) and other compounds on the catalyst surface, blocking active sites. csic.esacademie-sciences.fruq.edu.auAcid washing to dissolve adsorbed species; increasing reaction temperature to enhance byproduct solubility. csic.esuq.edu.au
Particle AgglomerationSintering or clumping of catalyst nanoparticles, leading to a reduction in active surface area. csic.esLess reversible; focus is on prevention through catalyst support design. oaji.net

Reactor Design and Optimization for Controlled Hydrogen Release

The design and optimization of reactors are paramount for controlling the rate of hydrogen generation from this compound hydrolysis to meet the demands of applications like proton exchange membrane fuel cells. mdpi.comaip.org A key objective is to achieve instantaneous and stable hydrogen production. mdpi.com

Various reactor configurations have been developed. A common approach is the packed-bed reactor (PBR), where a solution of this compound is flowed through a bed of solid catalyst. mdpi.com For such systems, the dynamic response of hydrogen generation can be modeled as a first-order transfer function, where the time constant is influenced by the reaction rate constant and catalyst weight. mdpi.com Another design involves a semi-batch reactor where solid this compound powder reacts with a controlled flow of water vapor. sc.edu In this setup, deliquescence—the process of the solid absorbing moisture from the air to form a solution—is a necessary first step before hydrolysis can occur. sc.edu

Control over the hydrogen release is achieved by manipulating key operational parameters. aip.org Controlling the feed rate of the reactant solution into the catalytic reactor is a primary method. researchgate.net Some systems are designed to operate at a constant temperature, delivering a steady hydrogen flow by carefully managing the addition of the stabilized NaBH₄ solution to a supported catalyst. researchgate.net Temperature itself is a critical control parameter, as operating at higher temperatures can significantly shorten the dynamic response time of hydrogen generation. mdpi.com For instance, increasing the temperature from 40°C to 70°C was found to reduce the settling time for the hydrogen generation rate by nearly two-thirds. mdpi.com

Innovative reactor designs aim to overcome specific challenges, such as byproduct management. One advanced design separates the reactor into high-temperature and low-temperature zones. The hydrolysis reaction occurs in the high-temperature zone, while the crystallization of the sodium metaborate byproduct happens in the low-temperature zone, preventing the solid byproduct from blocking and damaging the catalyst. uq.edu.au Other designs include passive systems where a controlled flow of water is fed to a mixture of this compound powder and an organic acid, or tubular reactors where the catalyst powder is held in place by a magnetic field. researchgate.netmdpi.com

Reactor TypeControl StrategyKey Findings/Features
Packed-Bed Reactor (PBR)Control of reactant feed flow rate and operating temperature. mdpi.comDynamic response can be modeled; higher temperatures shorten response time significantly. mdpi.com
Semi-Batch Reactor (Vapor Feed)Control of water vapor flow (relative humidity) and reactor temperature. sc.eduReaction is initiated by deliquescence; hydrogen rate is affected by both temperature and humidity. sc.edu
Tubular Catalytic ReactorControlled addition of NaBH₄ solution; catalyst held by a magnetic field. researchgate.netEnables constant hydrogen rate at a constant temperature. researchgate.net
Dual-Zone ReactorSpatial separation of reaction and byproduct crystallization via temperature zones. uq.edu.auPrevents catalyst deactivation from byproduct blockage, improving stability. uq.edu.au
Passive DeviceControlled flow of water to a solid mixture of NaBH₄ and an organic acid. mdpi.comSimple design suitable for portable applications with high chemical stability. mdpi.com

Impact of Reaction Parameters (e.g., temperature, concentrations, additives)

The rate of hydrogen generation (HGR) from the hydrolysis or methanolysis of this compound is highly sensitive to several reaction parameters, including temperature, reactant concentrations, and the presence of additives. Understanding these effects is crucial for optimizing the hydrogen production process. oaji.net

Temperature: Reaction temperature has a pronounced effect on the HGR. Studies consistently show that increasing the temperature accelerates the reaction. For example, in the hydrolysis over a Co/MMT catalyst, the HGR increased from 320.46 mL/min·gcat at 30°C to 2508.71 mL/min·gcat at 50°C. oaji.net In a methanolysis system using boric acid as a catalyst, the highest HGR of 628,117 mL/min·gcat was achieved at the highest tested temperature of 50°C. informahealthcare.comtandfonline.com This strong temperature dependence is related to the reaction's activation energy. informahealthcare.comdntb.gov.ua

Concentrations: The concentrations of this compound and the catalyst are also key variables. Increasing the catalyst amount generally leads to a higher HGR because more active sites are available for the reaction. academie-sciences.froaji.net For instance, increasing a Co/MMT catalyst amount from 20 to 50 mg resulted in an HGR increase from 1485.79 to 2181.82 mL/min·gcat. oaji.net The effect of NaBH₄ concentration is more complex. While a higher concentration of the hydrogen source is expected to increase the total hydrogen yield, it can sometimes decrease the initial HGR. oaji.netinformahealthcare.com One study observed a decrease in HGR from 850.51 to 757.60 mL/min·gcat when the NaBH₄ concentration was raised from 0.3 M to 0.5 M. oaji.net This can be attributed to factors like increased viscosity and alkalinity of the solution, which can hinder the reaction. academie-sciences.fr In some cases, a negative reaction order with respect to the borohydride concentration has been reported. academie-sciences.fr

Additives and pH: The pH of the solution, often controlled by adding a stabilizer like sodium hydroxide (NaOH) or an accelerator like an acid, significantly impacts the reaction. NaBH₄ solutions are typically stabilized in an alkaline medium to prevent spontaneous hydrolysis. academie-sciences.fr The effect of NaOH concentration can vary; slightly positive reaction orders are often seen with non-noble metal catalysts, while negative orders are found with noble metals. academie-sciences.fr Conversely, adding an acid can accelerate hydrogen generation. In a milli-scale reactor, using acidified water (with hydrochloric acid) as the liquid feed increased the porosity of the byproduct layer, improving liquid delivery to the unreacted NaBH₄ and resulting in greater hydrogen yield. acs.org

ParameterSystem/CatalystObserved Effect on Hydrogen Generation Rate (HGR)Reference
TemperatureCo/MMT (Hydrolysis)Increased from 30°C to 50°C, HGR increased from ~320 to ~2509 mL/min·gcat. oaji.net
TemperatureBoric Acid (Methanolysis)Increased from 20°C to 50°C, HGR significantly increased. informahealthcare.comtandfonline.com
TemperatureSB/OA·2H₂O CompositeOnset temperature for dehydrogenation decreased from 57.9°C to 48.7°C as heating rate increased from 1 to 5 °C/min. acs.org
Catalyst ConcentrationCo/MMT (Hydrolysis)Increased from 20 mg to 50 mg, HGR increased from ~1486 to ~2182 mL/min·gcat. oaji.net
Catalyst ConcentrationBoric Acid (Methanolysis)HGR increased with catalyst concentration. informahealthcare.com
NaBH₄ ConcentrationCo/MMT (Hydrolysis)Increased from 0.3 M to 0.5 M, HGR decreased from ~851 to ~758 mL/min·gcat. oaji.net
NaBH₄ ConcentrationVarious CatalystsNegative reaction orders reported, possibly due to increased viscosity and alkalinity. academie-sciences.fr
Additive (Acid)HCl (Hydrolysis)Acidified water accelerated H₂ generation and increased total yield compared to DI water. acs.org

Synthesis of Novel Materials and Nanostructures

Formation of Metallic Borohydride Hydrazinates

Metallic borohydride hydrazinates are a class of novel boron- and nitrogen-based materials investigated for their potential in chemical hydrogen storage. researchgate.netrsc.orgrsc.org this compound serves as a key precursor in the synthesis of these compounds.

This compound hydrazinates, specifically NaBH₄·N₂H₄ and NaBH₄·2N₂H₄, have been synthesized through a facile solution-based approach. researchgate.netrsc.orgrsc.org This method involves a solid-liquid reaction between this compound and hydrazine (B178648) (N₂H₄) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.netrsc.orgrsc.org The synthesis of these materials has also been achieved via ball milling. researchgate.net

Structural analysis has been performed on these novel materials. The crystal structure of NaBH₄·2N₂H₄ was determined to be monoclinic. researchgate.netrsc.orgrsc.org In this structure, each sodium ion (Na⁺) is coordinated with four neighboring hydrazine molecules, forming cationic chains which are surrounded by the borohydride anions (BH₄⁻). rsc.orgrsc.org

These this compound hydrazinates can also act as starting materials for the synthesis of other related compounds. For example, magnesium borohydride hydrazinates have been synthesized by ball milling this compound hydrazinates with magnesium borohydride. researchgate.netrsc.org The thermal decomposition behavior of these materials is of significant interest, as it relates to their hydrogen release properties. researchgate.netrsc.org The coordination of hydrazine to metal borohydrides can lower the decomposition temperature compared to the parent borohydride, which is advantageous for hydrogen storage applications. researchgate.net

CompoundSynthesis MethodCrystal StructureReference
NaBH₄·N₂H₄Solid-liquid reaction of NaBH₄ and N₂H₄ in THF.- researchgate.netrsc.orgrsc.org
NaBH₄·2N₂H₄Solid-liquid reaction of NaBH₄ and N₂H₄ in THF.Monoclinic, space group A1a1. researchgate.netrsc.orgrsc.org
Magnesium borohydride hydrazinatesBall milling of NaBH₄·xN₂H₄ with magnesium borohydride.- researchgate.netrsc.org

Preparation of Highly Dispersed Metals and Metalloids

This compound is a powerful and widely used reducing agent for the synthesis of highly dispersed metals and metalloids, particularly in solution at ambient temperatures. mdpi.com This capability is fundamental to the creation of advanced materials with high surface areas, which is often crucial for catalytic and other applications.

The chemical reduction of metal ions using an aqueous solution of this compound is a common and effective method for producing amorphous metal-metalloid alloys. rsc.org This technique has been used to create M-B amorphous alloys, where M can be iron, cobalt, or nickel. rsc.org The resulting materials typically consist of nanoparticles, which can lead to a higher active surface area compared to crystalline bulk materials. rsc.org For example, the reduction of cobalt chloride with this compound yields a highly dispersed active catalyst state with particle sizes around 30 nm. mdpi.com In contrast, using a weaker reducing agent like ammonia (B1221849) borane (B79455) results in much larger particles (150-500 nm). mdpi.com

This method is not limited to metals; it is also effective for preparing metalloids. The synthesis of selenium nanoparticles (SeNPs) has been demonstrated by reducing a sodium selenite (B80905) solution with this compound. rsc.org The reaction conditions, such as temperature, can be tuned to control the characteristics of the resulting nanoparticles. For instance, non-stabilized SeNPs synthesized at 90°C had an average size of 122.3 nm, while those prepared at 25°C were larger, at 280.4 nm. rsc.org The versatility of this compound as a reductant makes it a cornerstone reagent in the bottom-up synthesis of a wide range of nanoscale metallic and metalloid materials.

Synthesis of Metal Nanoparticles and Composites for Catalysis

This compound is instrumental in the synthesis of a vast array of metal nanoparticles and composite materials specifically designed for catalytic applications. dntb.gov.uamdpi.com Its role as a potent reducing agent allows for the formation of catalytically active nanoparticles from precursor metal salts, often at room temperature. mdpi.comrsc.org

A key application is the in situ preparation of catalysts for the hydrolysis of this compound itself. When soluble transition metal salts, such as cobalt chloride (CoCl₂), are introduced into a this compound solution, they are reduced to form a black precipitate of highly dispersed, catalytically active metal or metal boride nanoparticles. mdpi.com This method is advantageous for creating active components directly within the reaction medium. mdpi.com

To prevent the common issue of nanoparticle agglomeration, which reduces catalytic activity, the nanoparticles are often synthesized on or within a support material, forming a composite. oaji.netmdpi.com Examples of such composites include:

Carbon-supported nanoparticles: Metal nanoparticles (e.g., Co, Ni, Cu) have been embedded within porous carbon particles (PCP) by reducing the corresponding metal ions with an aqueous NaBH₄ solution. These composites show high catalytic activity for NaBH₄ hydrolysis. mdpi.com

Graphene-supported nanoparticles: A composite of copper nanoparticles supported on a graphene-like material has been synthesized and used as an effective catalyst for hydrogen evolution from NaBH₄. dntb.gov.ua

Beyond hydrolysis, these catalysts are used in other reactions. For example, gold, silver, and platinum nanoparticles have been used to catalyze the degradation of methyl orange in the presence of this compound. researchgate.net Furthermore, solid-state synthesis methods, reacting a metal halide like NiCl₂ with NaBH₄ at elevated temperatures (e.g., 400°C), can produce crystalline nanocrystals like nickel boride (Ni₃B) for catalytic use. acs.org

Nanoparticle/Composite MaterialSynthesis Role of NaBH₄Catalytic ApplicationReference
Cobalt-Boron (Co-B) NanoparticlesReducing agent for CoCl₂ (in situ or ex situ).Hydrolysis of NaBH₄. csic.esmdpi.com
Metal@Porous Carbon (M=Co, Ni, Cu)Reducing agent for metal ions loaded on carbon.Hydrolysis of NaBH₄ and NH₃BH₃. mdpi.com
Copper/Graphene-like Material (CuGLM)Used in the overall catalytic system for hydrolysis.Hydrolysis of NaBH₄. dntb.gov.ua
Nickel Boride (Ni₃B, Ni₂B) NanocrystalsSolid-state reactant with NiCl₂ or Ni metal at high temperature.General catalysis. acs.org
Noble Metal Nanoparticles (Au, Ag, Pt)Reducing agent for metal salts.Degradation of methyl orange. researchgate.net

Sodium Borohydride in Green Chemistry Applications and Sustainability Research

Adherence to Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com Sodium borohydride's role in synthetic chemistry can be evaluated against these principles, particularly concerning atom economy, energy efficiency, and waste minimization.

Atom economy, a central concept in green chemistry, assesses the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the desired final product. acs.orgnumberanalytics.com The ideal reaction would have a 100% atom economy, meaning all reactant atoms end up in the product with no waste. acs.org

The general stoichiometry for the reduction of four carbonyl molecules is: 4 R₂C=O + NaBH₄ + 4 H₂O → 4 R₂CHOH + NaB(OH)₄

While not 100%, the atom economy of NaBH₄ reductions is often considered favorable when compared to other stoichiometric reducing agents that may generate heavier or more hazardous by-products. However, catalytic hydrogenation, which uses molecular hydrogen (H₂), represents a more atom-economical alternative with a theoretical 100% atom economy, though it often requires harsher conditions like high pressure and temperature. acs.orgrajdhanicollege.ac.in

Table 1: Atom Economy Comparison for Ketone Reduction

Reducing Agent Reactants Desired Product By-products Atom Economy (%)
Sodium Borohydride (B1222165) Ketone, NaBH₄ Alcohol NaB(OH)₄ ~81% rajdhanicollege.ac.in
Hydrogen (Catalytic) Ketone, H₂ Alcohol None 100% acs.orgrajdhanicollege.ac.in

A key principle of green chemistry is to conduct reactions at ambient temperature and pressure to minimize energy requirements. wordpress.com Many reductions with this compound can be carried out effectively at room temperature, reducing the energy footprint associated with heating or cooling reaction mixtures. wordpress.com

To further enhance energy efficiency and reaction rates, microwave irradiation has emerged as a promising alternative energy source. energy.gov Microwave energy can significantly accelerate chemical reactions, often leading to shorter reaction times and increased product yields compared to conventional heating methods. researchgate.netrepec.org In the context of NaBH₄, microwave assistance has been shown to improve the efficiency of various processes. For example, in the reductive cleaning of polyester (B1180765) fabrics, the combined use of NaBH₄ and microwave energy proved advantageous in saving time, energy, and chemicals compared to conventional methods. researchgate.net Research on the hydrolysis of this compound for hydrogen generation has demonstrated that microwave irradiation can enhance the hydrogen generation rate by 34% to 71% compared to conventional heating, attributed to both thermal and non-thermal microwave effects that improve the collision frequency at the catalyst's interface. repec.orgdigitellinc.com

Table 2: Effect of Microwave Irradiation on NaBH₄ Hydrolysis

Heating Method Temperature (°C) Hydrogen Generation Rate Enhancement Source
Microwave 35 34.1% repec.orgdigitellinc.com
Microwave 55 70.7% repec.orgdigitellinc.com

A primary goal of green chemistry is the prevention of waste. numberanalytics.com The use of this compound aligns with this principle by generating by-products that are generally considered non-toxic and are easier to handle. ecochem.com.co The main inorganic by-product from NaBH₄ reductions in aqueous media is sodium metaborate (B1245444) (NaBO₂) or, upon full hydrolysis, boric acid and sodium salts. wordpress.comaip.org These boron compounds have a lower environmental impact compared to the by-products of many other reducing agents. ecochem.com.co

In industrial applications, this translates to simpler and less costly waste treatment. ecochem.com.co A notable case study is in the treatment of wastewater from printed circuit board (PCB) manufacturing. The use of a this compound-based solution (VenMet™) to remove complexed metals resulted in a dramatic reduction in sludge volume compared to the conventional ferrous sulfate (B86663) treatment. The sludge produced via borohydride reduction was also denser and had a much higher copper content (up to 80% vs. <5%), making it suitable for reclamation and reducing the liability associated with hazardous waste disposal. This demonstrates NaBH₄'s role in not only preventing hazardous by-products in synthesis but also in minimizing hazardous waste in treatment processes.

Energy Efficiency Considerations (e.g., room temperature reactions, microwave irradiation)

Environmentally Benign Applications

Beyond its role in green synthesis, this compound is directly applied in several processes aimed at environmental protection and remediation.

Industrial wastewater often contains toxic heavy metal ions, such as lead, mercury, copper, and chromium, which pose significant environmental and health risks. ascensusspecialties.comtandfonline.com this compound is an effective agent for the chemical reduction of these dissolved metal ions to their elemental, metallic state. ecochem.com.comaximizemarketresearch.com In this insoluble form, the metals can be easily removed from the water through filtration or sedimentation. ecochem.com.cotandfonline.com

This process is highly efficient for treating waste streams containing valuable or particularly toxic metals. epa.gov For example, NaBH₄ can reduce dissolved copper (Cu²⁺) and cobalt (Co²⁺) ions in wastewater to residual concentrations below 0.1 mg/L under optimal conditions. tandfonline.comtandfonline.com It is also used to remove mercury, lead, silver, and platinum group metals. ecochem.com.co The resulting metallic sludge is dense, compact, and often pure enough for recovery and recycling, turning a hazardous waste problem into a resource. epa.gov The technology has been successfully applied to treat effluents from industries such as electroplating and electronics manufacturing. epa.gov

Table 3: Metals Removable from Wastewater with this compound

Metal Ion Typical Industry Source Reduced Form Benefit of Reduction
Copper (Cu²⁺) Electronics, Electroplating Elemental Copper (Cu⁰) Removal from effluent, potential for metal recovery.
Lead (Pb²⁺) Battery Manufacturing Elemental Lead (Pb⁰) Reduction of a highly toxic pollutant. ecochem.com.coepa.gov
Mercury (Hg²⁺) Chlor-alkali plants Elemental Mercury (Hg⁰) Sequestration of a bioaccumulative toxin. ecochem.com.coepa.gov
Chromium (Cr⁶⁺) Metal Finishing Chromium (Cr³⁺) Conversion to a less toxic and less soluble form. cetjournal.it
Silver (Ag⁺) Photography, Electronics Elemental Silver (Ag⁰) Recovery of a valuable precious metal. maximizemarketresearch.com

In the pulp and paper industry, this compound is a key component in reductive bleaching processes. ascensusspecialties.comjrhessco.com It is often used to generate sodium dithionite (B78146) (also known as sodium hydrosulfite) on-site, which is a powerful bleaching agent for mechanical pulps. jrhessco.com This process helps to remove residual lignin, a complex organic polymer that imparts color to wood pulp, without significantly degrading the cellulose (B213188) fibers. ascensusspecialties.com The result is an improvement in the brightness and strength of the final paper product, essential for newsprint, packaging materials, and tissues. ascensusspecialties.comjrhessco.com this compound is also effective in de-inking and stripping color from recycled paper. ascensusspecialties.com

Similarly, the textile industry employs this compound as a bleaching agent for natural fibers and in dyeing processes. jrhessco.comglobenewswire.com It serves to create brilliantly colored, soft, and durable fabrics. ascensusspecialties.com Its reducing properties are also used in the reduction of certain dyes, allowing for a wider spectrum of colors in textile dyeing and ensuring vibrant, long-lasting coloration. maximizemarketresearch.comglobenewswire.com The use of NaBH₄ in these applications provides an effective alternative to other bleaching chemicals that may produce more harmful effluents.

Sustainable Approaches in Dye Intermediate Reduction

This compound (NaBH₄) is increasingly recognized as a sustainable alternative to conventional reducing agents in the textile industry, particularly for the reduction of dye intermediates. Its application aligns with green chemistry principles by offering a more environmentally benign pathway for dye synthesis and application, replacing harsher and more toxic chemicals.

A primary application is in the reduction of vat dyes. Traditionally, sodium dithionite (Na₂S₂O₄) is used, but it decomposes to form environmentally taxing sulfur-based by-products. acs.orgascensusspecialties.com this compound presents a greener solution by efficiently converting insoluble vat dyes into their soluble leuco forms, which are necessary for fiber penetration. ascensusspecialties.com This process is often enhanced by the use of an iron catalyst, which can be fine-tuned to optimize the reduction, leading to better dye uptake and more vibrant, lasting colors. ascensusspecialties.com The by-products of NaBH₄ reduction are generally more benign, contributing to a more sustainable dyeing process with reduced chemical oxygen demand (COD) in wastewater. ascensusspecialties.com

Another significant application is the reduction of various dye classes for decolorization or transformation. For instance, NaBH₄ is used to reduce rhodamine-based dyes to their non-fluorescent, colorless leuco-rhodamine form. epfl.ch This quenching of fluorescence is a reversible process, with oxidation restoring the dye's color. epfl.ch This chemistry is not only useful for decolorization but also has applications in creating probes for detecting reactive oxygen species. google.com

In the context of wastewater treatment and dye degradation, this compound is a key component in catalytic reduction systems. It acts as a potent electron donor in the presence of nanocatalysts to break down complex dye molecules. Research has demonstrated the rapid and complete degradation of cationic dyes like crystal violet and malachite green within minutes when using NaBH₄ in conjunction with silver-iron oxide (Ag-Fe₂O₃) nanoparticles. semanticscholar.org The mechanism involves the transfer of electrons from the borohydride ion (BH₄⁻) to the catalyst surface, which then relays them to the dye molecule, cleaving the chromophoric azo bonds and converting the dyes into less hazardous aromatic amines. semanticscholar.orgresearchgate.net Similarly, azo dyes such as Congo red are effectively reduced to less toxic amine derivatives using NaBH₄ with catalysts like chromium oxide nanoparticles supported on bentonite. cambridge.org

Interactive Table: Catalytic Reduction of Dye Intermediates with this compound

Dye/Intermediate ClassCatalyst/SystemKey Findings & ConditionsOutcomeReference(s)
Vat DyesIron (Fe) catalystReplaces sodium dithionite; efficiently converts dye to soluble leuco form for fabric penetration.Greener dyeing process, enhanced color uptake. ascensusspecialties.com
Rhodamine DyesNone (direct reduction)Reduction to non-fluorescent leuco-rhodamine form. Reversible by oxidation.Fluorescence quenching, formation of ROS probes. epfl.chgoogle.com
Cationic Dyes (Crystal Violet, Malachite Green)Silver-Iron Oxide (Ag-Fe₂O₃) NanoparticlesComplete (100%) color removal within 3 minutes.Rapid degradation via azo bond cleavage. semanticscholar.org
Azo Dyes (Congo Red)Chromium Oxide (Cr₂O₃) Nanoparticles on BentoniteFull reduction in 630 seconds with a rate constant of 0.034 s⁻¹.Conversion to less toxic amine derivatives. cambridge.org
Azo Dyes (General)Bimetallic (Ag/Ni) Nanoparticles in MicrogelsHigh degradation rates (e.g., k=0.925 min⁻¹ for Methyl Orange).Effective and recyclable catalytic degradation. rsc.org

Development of Sustainable Additives and Solvents in NaBH₄ Chemistry

The push for greener chemical processes has spurred research into sustainable additives and solvents for use with this compound, aiming to replace volatile organic compounds (VOCs) and enhance reaction efficiency and selectivity.

Sustainable Solvents:

Glycerol (B35011), a non-toxic, biodegradable, and renewable by-product of biodiesel production, has emerged as a promising green solvent for NaBH₄ reductions. acgpubs.org Its high polarity allows for the effective dissolution of NaBH₄, facilitating the rapid and selective reduction of carbonyl compounds like aldehydes and ketones to their corresponding alcohols. acgpubs.orgresearchgate.net A key advantage of glycerol is its high boiling point and low volatility, which prevents solvent evaporation during the reaction and can eliminate the need for cooling. acgpubs.org Furthermore, product separation is often simplified due to the immiscibility of many organic products with glycerol. acgpubs.org Studies have shown that reductions in glycerol can achieve full conversion with stoichiometric amounts of NaBH₄, whereas traditional solvents often require an excess of the reducing agent. acgpubs.org

Ionic liquids (ILs) are another class of sustainable solvents investigated for NaBH₄ reductions. These are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. The ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) has been successfully used as a recyclable medium for the reduction of aldehydes and ketones. dcu.ieresearchgate.net The ionic liquid can be reused multiple times without a significant loss in efficiency, offering both environmental and economic advantages. researchgate.netscielo.br In some cases, the product can be directly distilled from the reaction mixture, completely avoiding the use of traditional organic solvents for extraction. dcu.ie

Sustainable Additives:

Additives are employed to enhance the reactivity and selectivity of this compound, allowing it to reduce otherwise resistant functional groups under mild conditions. A sustainable approach involves solvent-free reactions where solid additives act as supports or activators. For example, NaBH₄ dispersed on wet alumina (B75360) has been used for the solvent-free reduction of various carbonyl compounds, yielding alcohols in good yields with short reaction times and no energy input. nih.gov

Interactive Table: Research on Sustainable Solvents and Additives for NaBH₄ Reductions

Solvent/AdditiveSubstrate TypeReaction ConditionsKey FindingsReference(s)
Solvents
GlycerolAldehydes, KetonesRoom temperature; Stoichiometric NaBH₄.Fast, selective reduction; no cooling needed; full conversion. acgpubs.orgresearchgate.net
Ionic Liquid ([bmim]PF₆)Aldehydes, KetonesRoom temperature.Efficient reduction; solvent can be recycled; direct product distillation possible. dcu.ieresearchgate.net
Ionic Liquid ([bmim]BF₄)Terminal AlkynesRoom temperature.Synthesis of vinyl chalcogenides; IL recyclable up to three times. scielo.br
Additives
Alumina (wet)Carbonyl CompoundsSolvent-free; simple mixing at room temperature.Good yields, short reaction times, no energy consumption. nih.gov
Ferrous Chloride (FeCl₂)Ester-substituted NitroarenesMethanol (B129727)/THF solvent.High chemoselectivity for nitro group reduction over ester group; >96% yield. thieme-connect.com
Stannous Chloride (SnCl₂)Aldehydes and KetonesTHF solvent.Selective reduction of aldehydes in the presence of ketones. mdma.ch

Analytical Methodologies for Sodium Borohydride and Its Reactions

Quantitative Determination Techniques

Accurate quantification of sodium borohydride (B1222165) is essential for process control and efficiency assessment. The primary methods for this are iodometric titration and gas evolution. ecochem.com.comoriroku.co.jp

Iodometric titration is a widely used volumetric method for determining the concentration of sodium borohydride. ecochem.com.comoriroku.co.jpcyberleninka.ru This method involves the oxidation of borohydride by an excess of a standard oxidizing agent, typically potassium iodate (B108269) (KIO₃) in an alkaline solution. The unreacted iodate is then determined by adding potassium iodide (KI) and acid, which liberates iodine (I₂). The liberated iodine is subsequently titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.

A variation of this method, the hypochlorite (B82951) method, treats NaBH₄ with excess sodium hypochlorite (NaClO). The unreacted hypochlorite is then determined by back-titration with sodium thiosulfate after the addition of potassium iodide and subsequent iodine release. xylemanalytics.com

Table 1: Comparison of Volumetric Methods for this compound Determination

MethodPrincipleKey ReagentsAdvantagesDisadvantages
Iodate Method Oxidation of NaBH₄ with excess KIO₃, followed by back-titration of unreacted iodate. Potassium iodate (KIO₃), Potassium iodide (KI), Sodium thiosulfate (Na₂S₂O₃), Sulfuric acid (H₂SO₄)Fast, reproducible, uses simple volumetric equipment. May overestimate NaBH₄ concentration. mdpi.com Requires a large excess of iodate.
Hypochlorite Method Oxidation of NaBH₄ with excess NaClO, followed by back-titration. xylemanalytics.comSodium hypochlorite (NaClO), Potassium iodide (KI), Sodium thiosulfate (Na₂S₂O₃), Sulfuric acid (H₂SO₄)An alternative volumetric method.Sample solution is only stable for a short period. xylemanalytics.com

Gas evolution methods are based on the quantitative measurement of hydrogen gas (H₂) evolved upon the complete hydrolysis or alcoholysis of this compound. researchgate.netecochem.com.comoriroku.co.jpmdpi.com The volume of hydrogen produced is directly proportional to the amount of NaBH₄ present in the sample. mdpi.com This method is considered a reliable standard for comparison with other techniques.

The reaction is typically initiated by acidifying an aqueous solution of NaBH₄. The evolved hydrogen gas is collected and its volume is measured using a gas buret or other suitable apparatus. It is important to ensure that the calibration and the actual determination are performed at the same temperature and pressure to maintain accuracy. mdpi.com While simple in principle, this method requires specialized equipment compared to titration.

Table 2: Key Aspects of the Gas Evolution Method

ParameterDescription
Principle Quantitative measurement of H₂ gas evolved from the complete decomposition of NaBH₄. mdpi.com
Reaction NaBH₄ + 2H₂O → NaBO₂ + 4H₂ wikipedia.org
Measurement Volume of H₂ gas is measured using a gas buret.
Advantages Considered a highly accurate and reliable method.
Disadvantages Requires specialized gasometric equipment. Can be slower than titrimetric methods.

Iodometric Titration

Spectroscopic Characterization of Reaction Products and Intermediates (e.g., FTIR, NMR)

Spectroscopic techniques are indispensable for elucidating the structure of reaction products and identifying transient intermediates in reactions involving this compound.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify functional groups in reactants and products. For instance, in the reduction of carbonyl compounds, the disappearance of the C=O stretching band and the appearance of a broad O-H stretching band confirms the conversion of an aldehyde or ketone to an alcohol. FTIR can also be used to characterize the products of NaBH₄ reactions, such as in the synthesis of liquid terminated-hydroxyl fluoroelastomers where the conversion of carboxyl groups to hydroxyl groups is monitored. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of organic products formed in NaBH₄ reductions. csic.esscirp.org It is also used to characterize the products and intermediates in the synthesis of organometallic complexes where NaBH₄ is used as a reducing agent or a source of hydride ligands. metu.edu.tr For example, in the synthesis of N-[2-(phenylseleno)ethyl]phthalimide, both ¹H and ¹³C NMR were used for characterization. scirp.org

Electrochemical Monitoring of NaBH₄ Systems

Electrochemical methods offer a sensitive and often real-time approach to monitor the concentration of this compound, particularly in applications like direct borohydride fuel cells. researchgate.netmdpi.com

Cyclic Voltammetry (CV) can be used to study the electro-oxidation of NaBH₄. The oxidation peak current is often proportional to the NaBH₄ concentration, allowing for quantitative analysis. researchgate.net Gold electrodes have been shown to be particularly effective for the electro-oxidation and detection of borohydride in alkaline media. researchgate.net

Potentiometric monitoring has been employed to track the concentration of this compound during the electrochemical reduction of sodium metaborate (B1245444). mdpi.com This involves using an indicator electrode connected to a high impedance voltmeter. mdpi.com

Square wave voltammetry is another electrochemical technique that has been successfully used for the detection of borohydride, offering a very low detection limit. researchgate.net

Advanced Characterization Techniques for Catalysts and Materials (e.g., PXRD, TGA, DSC, MS, SEM, EDS)

A suite of advanced analytical techniques is essential for characterizing the catalysts and materials used in conjunction with this compound, especially in the context of hydrogen generation from NaBH₄ hydrolysis.

Powder X-ray Diffraction (PXRD) is used to determine the crystalline structure and phase composition of catalysts. csic.esresearchgate.net It can identify the metallic phases and their alloys, as well as support materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the thermal stability, decomposition, and phase transitions of materials. acs.orgwits.ac.zaresearchgate.net TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Mass Spectrometry (MS) can be coupled with other techniques like TGA to identify the gaseous products evolved during thermal decomposition. acs.orgresearchgate.net It is also used to characterize the molecular weight of synthesized complexes. metu.edu.tr

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and microstructure of catalysts and materials. researchgate.netuoc.gr

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is often combined with SEM to provide elemental analysis of the material's surface, confirming the composition and distribution of elements in a catalyst. researchgate.netuoc.gr

Table 3: Advanced Characterization Techniques and Their Applications in NaBH₄ Systems

TechniqueInformation ProvidedApplication Example
PXRD Crystalline structure, phase identification. csic.esresearchgate.netCharacterizing the phases of a newly synthesized catalyst for NaBH₄ hydrolysis.
TGA/DSC Thermal stability, decomposition profile, phase transitions. acs.orgwits.ac.zaresearchgate.netStudying the thermal behavior of a catalyst or a borohydride-containing material.
MS Identification of gaseous decomposition products, molecular weight determination. metu.edu.tracs.orgresearchgate.netAnalyzing the off-gases during TGA of a catalyst precursor.
SEM Surface morphology, microstructure, particle size and shape. researchgate.netuoc.grVisualizing the surface of a catalyst to assess particle dispersion.
EDS/EDX Elemental composition and distribution. researchgate.netuoc.grMapping the elemental distribution on the surface of a bimetallic catalyst.

Future Perspectives and Research Challenges in Sodium Borohydride Science

Addressing Cost-Effectiveness for Large-Scale Implementation (e.g., hydrogen economy)

The most significant barrier to the widespread, large-scale use of sodium borohydride (B1222165), particularly as a hydrogen carrier, is its high production cost. The conventional manufacturing method, the Schlesinger process, is an energy-intensive, multi-step synthesis that relies on expensive raw materials like sodium hydride. This results in a market price that is prohibitive for bulk applications like energy storage.

Future research is intensely focused on developing alternative, more economical synthesis pathways. Key strategies include:

Direct Synthesis from Boron Minerals: Investigating methods to produce NaBH₄ directly from abundant and inexpensive boron sources like borax (B76245) (sodium tetraborate (B1243019) decahydrate). These routes aim to bypass the costly intermediate steps of current industrial processes.

The cost of NaBH₄ is intrinsically linked to the cost of its regeneration from the hydrolysis byproduct, sodium metaborate (B1245444) (NaBO₂). As detailed in section 8.4, the high energy required for this recycling step is a critical component of the total lifecycle cost. Until a cost-effective and energy-efficient production and regeneration loop is established, the role of NaBH₄ in a global hydrogen economy will remain limited.

Table 8.1: Comparative Analysis of Hydrogen Storage Costs (Illustrative)
Storage MethodPrimary ChallengeKey Cost DriversEstimated Cost ($/kg H₂)
NaBH₄ Hydrolysis (with regeneration) High regeneration energyNaBH₄ synthesis, catalyst, regeneration process> $15 (target < $5)
Compressed Gas (700 bar) High-pressure vessel cost, compression energyCarbon-fiber tanks, multi-stage compressors$10 - $12
Liquid Hydrogen (Cryogenic) Liquefaction energy loss, boil-offCryogenic plant, insulated vessels$8 - $10
Methanol (B129727) Reforming CO₂ emissions, catalyst poisoningMethanol production, reformer system$6 - $9

Enhancing Gravimetric Hydrogen Storage Capacity and Release Kinetics

Sodium borohydride possesses a high theoretical gravimetric hydrogen density of 10.8 wt%. However, this value is misleading for practical systems. In its most common application for hydrogen generation via hydrolysis, the reaction requires a significant mass of water (NaBH₄ + 2H₂O → NaBO₂ + 4H₂), which drastically reduces the system-level hydrogen density. Furthermore, stabilizers (e.g., sodium hydroxide), catalysts, and hardware (tanks, pumps, heat exchangers) add to the total weight, often bringing the practical storage capacity below 3-4 wt%.

Research efforts to improve both storage density and release kinetics are exploring several innovative approaches:

Solid-State Thermolysis: This method involves heating solid NaBH₄ to release hydrogen directly, avoiding the weight penalty of water. The primary challenges are the high decomposition temperature (>500 °C) and slow reaction kinetics. Research focuses on using catalysts or nanoconfinement to lower this temperature.

Nanoconfinement: Encapsulating NaBH₄ within the pores of inert, high-surface-area materials like porous carbon scaffolds or metal-organic frameworks (MOFs). This strategy can destabilize the B-H bonds, lowering the decomposition temperature and preventing particle sintering, thereby improving kinetics and reversibility.

Chemical Modification: Creating adducts or mixtures with other hydrogen-rich materials, such as ammonia (B1221849) borane (B79455) (NH₃BH₃). These composite systems can exhibit modified hydrogen release properties, potentially offering lower release temperatures and higher practical hydrogen densities compared to the individual components.

Table 8.2: Comparison of Theoretical vs. Practical Hydrogen Storage Densities for NaBH₄ Systems
System TypeTheoretical H₂ Capacity (wt%)Practical H₂ Capacity (wt%)Key Limitations
Pure Solid NaBH₄ 10.8%N/A (requires high temp)High decomposition temperature (>500°C), slow kinetics
Aqueous NaBH₄ Solution (e.g., 30 wt%) ~7.5% (solution only)2% - 4%Weight of water, stabilizer, catalyst, and system hardware
Nanoconfined NaBH₄ 5% - 8% (composite material)~5% (projected)Synthesis complexity, long-term stability of scaffold
NaBH₄-NH₃BH₃ Composites >12% (material only)~7% (projected)Byproduct formation (e.g., ammonia), complex release pathways

Developing Highly Efficient and Durable Catalysts for Hydrolysis

For on-demand hydrogen generation from stabilized NaBH₄ solutions, a catalyst is essential to control the hydrolysis reaction rate. The development of catalysts that are simultaneously highly active, durable, low-cost, and selective is a central research challenge.

Current research directions in catalysis include:

Noble Metal Reduction: While ruthenium (Ru) and platinum (Pt) based catalysts exhibit excellent activity, their scarcity and high cost are major drawbacks. Research aims to minimize their use by creating highly dispersed nanoparticles or single-atom catalysts on robust supports, maximizing the activity per gram of precious metal.

Non-Noble Metal Catalysts: There is a strong focus on developing catalysts from earth-abundant and inexpensive transition metals like cobalt (Co), nickel (Ni), and iron (Fe). Amorphous alloys, such as cobalt-boron (Co-B) and nickel-phosphorus (Ni-P), have shown promising activity. The challenge lies in improving their long-term stability and preventing deactivation from byproduct (sodium metaborate) deposition.

Table 8.3: Performance Metrics for Different NaBH₄ Hydrolysis Catalysts
Catalyst ClassExampleHydrogen Generation Rate (HGR) (L min⁻¹ g⁻¹)Key AdvantageKey Disadvantage
Noble Metals Ru/CHigh (>10)High activity, good stabilityHigh cost, scarcity
Cobalt-based Amorphous Co-BModerate-High (2-8)Low cost, good activityModerate durability, potential deactivation
Nickel-based Ni-P/foamModerate (1-5)Very low costLower activity than Co/Ru, stability issues
Bimetallic Ru-Co/CVery High (>15)Synergistic effect, reduced Ru loadingComplex synthesis, cost still a factor

Optimizing NaBH₄ Regeneration and Recycling Technologies

For this compound to be a truly sustainable hydrogen carrier, the spent fuel—hydrated sodium metaborate (NaBO₂·xH₂O)—must be efficiently recycled back into NaBH₄. This regeneration step is arguably the single greatest obstacle to a closed-loop NaBH₄-based hydrogen economy. The boron-oxygen bonds in metaborate are thermodynamically very stable, and their reduction back to boron-hydrogen bonds is an energy-intensive process.

Current research is exploring several regeneration pathways, each with its own set of challenges:

Thermochemical Reduction: This involves reacting dehydrated NaBO₂ with a strong reducing agent, such as magnesium (Mg) or magnesium hydride (MgH₂), at high temperatures (e.g., >600 °C). While chemically feasible, this approach has high energy costs, can involve complex separation of products, and requires the regeneration of the reducing agent itself.

Electrochemical Reduction: This route aims to directly reduce borate (B1201080) ions to borohydride ions in an electrochemical cell. It offers the potential for a cleaner, more direct process powered by renewable electricity. However, research is still in its early stages, facing major hurdles such as low current efficiency, competing side reactions (like the hydrogen evolution reaction), and the need for specialized electrode materials and non-aqueous electrolytes.

Mechanochemical Methods: This technique uses high-energy ball milling to induce a solid-state reaction between NaBO₂ and a reducing agent at or near room temperature. By providing energy mechanically, it can lower the thermal energy budget required for the reaction. Challenges include scalability, process control, and achieving complete conversion.

Integration of NaBH₄-based Systems with Energy Conversion Devices (e.g., fuel cells)

Successfully generating hydrogen from NaBH₄ is only half the challenge; this hydrogen must then be efficiently utilized by an energy conversion device, most commonly a Proton Exchange Membrane Fuel Cell (PEMFC). The integration of the hydrogen generator and the fuel cell into a single, functional system presents several engineering and scientific hurdles.

Key integration challenges include:

Dynamic Response and Control: The rate of hydrogen production must precisely match the fluctuating power demands of the fuel cell. This requires sophisticated control systems that can rapidly adjust reactant flow rates or reactor temperature to modulate the hydrolysis reaction in real-time.

Hydrogen Purity and Water Management: The hydrogen produced from hydrolysis is saturated with water vapor. While some humidity is necessary to keep the PEMFC membrane hydrated, excess liquid water can flood the electrodes and block gas diffusion pathways. The hydrogen stream must also be completely free of catalyst particles or dissolved borates, which can irreversibly poison the fuel cell's platinum catalyst.

Thermal Management: The NaBH₄ hydrolysis reaction is highly exothermic. This waste heat must be effectively managed. In an optimized system, it could be used to preheat the fuel cell to its optimal operating temperature. However, without proper thermal control, it can lead to a runaway reaction in the generator.

Direct Borohydride Fuel Cells (DBFCs): An alternative approach is to use NaBH₄ directly as a liquid fuel in a DBFC. This eliminates the need for a separate hydrogen reactor, simplifying system design. However, DBFCs face their own significant challenges, including low energy efficiency due to fuel crossover (borohydride ions migrating to the cathode) and the complex electro-oxidation reaction at the anode.

Exploration of New Reaction Domains and Transformative Applications

Beyond its role as a reducing agent in organic chemistry and a potential hydrogen carrier, the unique chemical properties of NaBH₄ open doors to novel applications. Future research is poised to explore these new domains.

Advanced Materials Synthesis: NaBH₄ is a powerful yet controllable reducing agent for the aqueous synthesis of metallic and bimetallic nanoparticles with specific sizes and morphologies. Its role as both a reducing and stabilizing agent is being leveraged to create novel catalysts, plasmonic materials (e.g., gold and silver nanostructures), and magnetic nanoparticles for various applications. It is also a key precursor for synthesizing metal borides, which are a class of materials with exceptional hardness and high-temperature stability.

Environmental Remediation: The strong reducing potential of NaBH₄ makes it a candidate for treating industrial wastewater. Research is underway to use it for the reduction of toxic heavy metal ions, such as chromium(VI) and mercury(II), converting them into less toxic, insoluble forms that can be easily removed. Furthermore, when combined with catalysts, NaBH₄ can generate highly reactive species for the degradation of persistent organic pollutants.

Next-Generation Energy Storage: While hydrogen storage is a primary focus, researchers are investigating the use of NaBH₄ in other electrochemical energy systems. Its potential as a high-energy-density anolyte (the negative electrolyte) in novel aqueous redox flow batteries or other liquid-fuel-based batteries is an emerging area of interest, promising safe and high-capacity energy storage solutions.

Q & A

Q. What are the primary applications of sodium borohydride in chemical synthesis?

this compound is widely used as a reducing agent in organic and inorganic synthesis. It selectively reduces carbonyl groups (e.g., aldehydes, ketones) to alcohols under mild conditions . In nanoparticle synthesis, NaBH₄ serves as a strong reductant for metal ions (e.g., Au³⁺, Cu²⁺), enabling the preparation of stable copper nanoparticles (14 nm) and Cu₂O nanocubes (18 nm) when combined with polyacrylate or sulfite . For inorganic systems, it reduces graphite oxide (GO) to conductive graphene-like materials by removing oxygen-containing groups (e.g., hydroxyl, carbonyl), though with distinct structural changes compared to hydrazine-based reduction .

Q. How is this compound typically stabilized in aqueous solutions for hydrolysis studies?

NaBH₄ solutions are stabilized by adding sodium hydroxide (NaOH) to suppress spontaneous hydrolysis. The alkaline environment (pH > 12) delays reaction with water, as NaOH neutralizes acidic byproducts like boric acid. However, over time, hydrolysis generates NaOH, which further slows the reaction, creating a self-buffering system .

Advanced Research Questions

Q. How do mechanistic differences in NaBH₄-mediated reductions influence material properties?

The reduction mechanism of NaBH₄ depends on the target material. For graphite oxide (GO), NaBH₄ removes oxygen functional groups via nucleophilic attack, leading to a contracted interlayer distance (from 8.0 Å to 3.8 Å) and improved conductivity (sheet resistance: 10⁴ Ω/sq vs. hydrazine’s 10³ Ω/sq). Unlike hydrazine, NaBH₄ avoids introducing nitrogen dopants (e.g., C–N groups), preserving hole-carrier mobility in reduced GO . In contrast, for hydrogen production, NaBH₄ hydrolysis requires catalysts (e.g., Co–Ni alloys) to break B–H bonds, with reaction rates governed by surface-active sites and catalyst stability .

Q. What experimental parameters optimize hydrogen generation from NaBH₄ hydrolysis?

Key factors include:

  • Catalyst design : Bimetallic catalysts (e.g., Co–Ni/activated carbon) enhance activity due to synergistic electronic effects, achieving activation energies as low as 50 kJ/mol .
  • NaOH concentration : Higher NaOH (≥4 wt%) stabilizes NaBH₄ but slows hydrolysis; lower concentrations (<1 wt%) accelerate reaction but risk premature decomposition .
  • Temperature : Hydrolysis follows zero-order kinetics with respect to NaBH₄, and rate constants increase exponentially with temperature (e.g., 0.12 L/min·g at 30°C vs. 0.45 L/min·g at 50°C) .

Q. How do contradictions in catalytic performance arise across NaBH₄-based systems?

Discrepancies stem from reaction pathways and byproduct interactions. For example:

  • In GO reduction, NaBH₄ forms intermediate boron oxide complexes that temporarily expand the interlayer before final contraction, unlike hydrazine’s direct reduction .
  • In hydrogen production, Co–B catalysts deactivate rapidly due to boron oxide passivation, whereas Co–P composites exhibit sustained activity by resisting surface oxidation .
    Methodological variations (e.g., catalyst synthesis routes, NaBH₄ purity) also contribute to divergent results .

Methodological Considerations

Q. How should researchers design experiments to study NaBH₄ stability in long-term storage?

  • Use hermetically sealed reactors to minimize hydrogen diffusion losses.
  • Monitor NaOH concentration dynamically via titration or pH probes, as autogenerated NaOH alters hydrolysis kinetics .
  • Conduct accelerated aging tests at elevated temperatures (40–60°C) to simulate long-term storage effects.

Q. What protocols ensure reproducibility in NaBH₄-driven nanoparticle synthesis?

  • Precision in reductant addition : Add NaBH₄ as a fine suspension (e.g., in trioctylamine) to ensure uniform reduction .
  • Capping agents : Use polyacrylate or sulfite to prevent oxidation and aggregation (e.g., for Cu nanoparticles) .
  • Post-synthesis characterization : Employ TEM for size distribution and XRD to confirm crystallinity (e.g., Cu₂O nanocubes) .

Data Interpretation and Contradictions

Q. How can researchers resolve conflicting reports on NaBH₄’s reducing power in organic systems?

  • Control solvent polarity : NaBH₄ activity is solvent-dependent; polar aprotic solvents (e.g., THF) enhance reducing efficiency for sterically hindered carbonyl groups .
  • Byproduct analysis : Use ¹H-NMR to detect intermediates (e.g., methylene singlets at 3.6–3.9 ppm) and quantify reduction completeness .

Q. Why do kinetic models for NaBH₄ hydrolysis vary between studies?

Variations arise from:

  • Catalyst loading : Higher catalyst mass shifts kinetics from zero-order to first-order by saturating active sites .
  • Substrate form : Solid NaBH₄ vs. aqueous solutions exhibit different rate-limiting steps (surface reaction vs. diffusion) .

Emerging Research Directions

  • Electrochemical synthesis : Developing efficient NaBH₄ production via electrochemical methods to reduce costs and improve scalability .
  • Catalyst recyclability : Engineering magnetic Co–Fe catalysts for easy separation and reuse in hydrogen generation .

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